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Core Science & Biosynthesis

Foundational

Introduction: The Significance of Thermodynamic Data for Substituted Pyrroles

An In-depth Technical Guide to the Thermodynamic Properties of 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole This guide provides a comprehensive framework for determining and understanding the thermodynamic properties of 2-Eth...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Properties of 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole

This guide provides a comprehensive framework for determining and understanding the thermodynamic properties of 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole. Recognizing the current scarcity of published experimental data for this specific substituted pyrrole, this document emphasizes the predictive power of computational chemistry and outlines the established experimental methodologies required for empirical validation. This approach serves as a robust roadmap for researchers, scientists, and drug development professionals engaged in the characterization of novel heterocyclic compounds.

Pyrrole derivatives are foundational scaffolds in medicinal chemistry and materials science, appearing in the structures of vital biomolecules and therapeutic agents.[1] A thorough understanding of their thermodynamic properties—such as enthalpy of formation, Gibbs free energy, entropy, and heat capacity—is critical for predicting molecular stability, reactivity, and behavior in various environments.[2] This data underpins drug design, process chemistry optimization, and safety assessments.

While extensive research exists for pyrrole and its simpler alkylated analogues, specific data for more complex derivatives like 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole remains largely unexplored. This guide bridges that gap by detailing the theoretical and experimental workflows necessary to elucidate its complete thermodynamic profile.

Part 1: Computational Prediction of Thermodynamic Properties

In the absence of experimental data, in silico methods provide a powerful and reliable starting point for estimating thermodynamic properties. Density Functional Theory (DFT) and other high-level computational methods are indispensable tools for this purpose.[2]

Guiding Principle: From Molecular Structure to Thermodynamic Functions

The core principle of computational thermochemistry is that fundamental thermodynamic quantities can be derived from the calculated electronic structure and vibrational frequencies of a molecule. By optimizing the molecular geometry to find its lowest energy state and then calculating the vibrational modes, we can use the principles of statistical mechanics to determine properties like enthalpy, entropy, and Gibbs free energy.[3][4]

Protocol: Ab Initio and DFT Calculations

This protocol outlines a standard workflow for computing the thermodynamic properties of 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole. The G3(MP2)//B3LYP composite method is often cited for its excellent accuracy in predicting the thermochemistry of organic molecules.[1][5]

Step-by-Step Computational Workflow:

  • Geometry Optimization:

    • Construct the 3D structure of 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole.

    • Perform a full geometry optimization using a reliable DFT method, such as B3LYP with a 6-31G(d) basis set, to locate the minimum energy conformation. This step ensures all subsequent calculations are performed on the most stable structure.

  • Vibrational Frequency Calculation:

    • Using the optimized geometry, perform a frequency calculation at the same level of theory.

    • Self-Validation Check: Confirm that the output shows zero imaginary frequencies, which verifies that the optimized structure is a true energy minimum. The calculated vibrational frequencies are fundamental for determining the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.[3]

  • Single-Point Energy Refinement:

    • To achieve higher accuracy, perform a single-point energy calculation on the optimized geometry using a more sophisticated and computationally intensive method, such as G3(MP2). This composite method systematically corrects for deficiencies in lower-level calculations.

  • Calculation of Thermodynamic Properties:

    • Combine the outputs from the frequency and high-level energy calculations. The standard statistical mechanics formulas are then used by the software (e.g., Gaussian) to compute the enthalpy (H), entropy (S), and Gibbs Free Energy (G) at a standard temperature (typically 298.15 K) and pressure (1 atm).[4]

G cluster_workflow Computational Thermochemistry Workflow mol_structure 1. Construct 3D Molecular Structure geom_opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) mol_structure->geom_opt freq_calc 3. Vibrational Frequency Calculation geom_opt->freq_calc validation Self-Validation: No Imaginary Frequencies? freq_calc->validation validation->geom_opt No (Re-optimize) high_level_energy 4. High-Level Single-Point Energy Calculation (e.g., G3(MP2)) validation->high_level_energy Yes thermo_props 5. Calculate Thermodynamic Properties (H, S, G) high_level_energy->thermo_props

Caption: Workflow for computational determination of thermodynamic properties.

Part 2: Experimental Determination of Thermodynamic Properties

Experimental validation is the gold standard for thermochemical data. The following protocols are established methods for determining the key thermodynamic properties of organic compounds.

Standard Enthalpy of Formation (ΔfH°) via Combustion Calorimetry

The standard enthalpy of formation is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. It is most accurately determined experimentally using combustion calorimetry.

Principle of the Method:

The compound is completely combusted in a high-pressure oxygen environment within a sealed container (a "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is precisely measured. From the energy of combustion (ΔcH°), the standard enthalpy of formation (ΔfH°) can be derived using Hess's Law.[5]

Step-by-Step Experimental Protocol:

  • Sample Preparation: A precisely weighed pellet of 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole is placed in a crucible inside the combustion bomb. A fuse wire is positioned to contact the sample.

  • Assembly and Pressurization: The bomb is sealed and pressurized with high-purity oxygen (typically ~30 atm).

  • Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in a thermally insulated calorimeter. The system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited via the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a final equilibrium temperature is reached.

  • Calculation:

    • The total heat released is calculated from the temperature rise and the pre-determined energy equivalent of the calorimeter system.

    • Corrections are applied for the heat of combustion of the fuse wire and for the formation of any side products (e.g., nitric acid).

    • The standard energy of combustion is calculated and subsequently converted to the standard enthalpy of combustion.

    • Using the known standard enthalpies of formation for CO₂(g) and H₂O(l), the standard enthalpy of formation of the compound is calculated.[6]

G cluster_workflow Combustion Calorimetry Workflow sample_prep 1. Prepare and Weigh Sample Pellet pressurize 2. Seal in Bomb and Pressurize with O₂ sample_prep->pressurize submerge 3. Submerge Bomb in Calorimeter pressurize->submerge ignite 4. Ignite Sample and Record Temperature Rise submerge->ignite calculate_q 5. Calculate Total Heat Released (q) ignite->calculate_q calculate_dch 6. Calculate Standard Enthalpy of Combustion (ΔcH°) calculate_q->calculate_dch calculate_dfh 7. Calculate Standard Enthalpy of Formation (ΔfH°) (via Hess's Law) calculate_dch->calculate_dfh

Caption: Experimental workflow for determining Enthalpy of Formation.

Heat Capacity (Cp) via Differential Scanning Calorimetry (DSC)

Heat capacity is the amount of heat required to raise the temperature of a substance by one degree. DSC is a primary technique for its measurement.[7]

Step-by-Step Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Baseline Measurement: Run a scan with two empty, matched DSC pans to obtain a baseline heat flow curve.

  • Standard Measurement: Place a known mass of a standard reference material (e.g., sapphire) in the sample pan and run the same temperature program.

  • Sample Measurement: Replace the standard with a precisely weighed sample of 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole and repeat the scan.

  • Calculation: The heat capacity of the sample at a given temperature is calculated by comparing the difference in heat flow between the sample and the empty pan to the difference for the sapphire standard.

Part 3: Summary of Key Thermodynamic Properties

While direct experimental values are pending, the methodologies described above allow for a robust estimation of the thermodynamic properties for 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole. The following table provides a summary of the key parameters to be determined.

Thermodynamic PropertySymbolSignificanceRecommended Determination Method
Standard Molar Enthalpy of FormationΔfH°Represents the energetic stability of the molecule relative to its constituent elements.Combustion Calorimetry (Experimental); High-Accuracy Composite Methods (Computational)
Standard Molar Gibbs Free Energy of FormationΔfG°Indicates the spontaneity of the molecule's formation under standard conditions.[8]Calculated from ΔfH° and S°; Direct Computation (Computational)
Standard Molar EntropyMeasures the degree of molecular disorder or randomness.Calculated from Heat Capacity Measurements (Experimental); Statistical Mechanics (Computational)
Molar Heat Capacity (Constant Pressure)CpQuantifies the ability of the molecule to store thermal energy.Differential Scanning Calorimetry (DSC)

Conclusion

The comprehensive thermodynamic characterization of 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole is an achievable goal despite the current lack of published data. A synergistic approach, initiated with high-level computational predictions and followed by rigorous experimental validation through techniques such as combustion calorimetry and DSC, provides the most reliable pathway. The protocols and principles outlined in this guide offer a complete framework for researchers to generate the critical data needed to advance the application of this and other novel heterocyclic compounds in science and industry.

References

  • Ribeiro da Silva, M. A. V., et al. (2018). Thermodynamic properties of pyrrole, 1-methylpyrrole, 2,4-dimethylpyrrole, and 2,5-dimethylpyrrole: Experimental and computational results. The Journal of Chemical Thermodynamics. Available at: [Link]

  • Li, B-T., et al. (2019). Computational study about the derivatives of pyrrole as high-energy-density compounds. Journal of Theoretical and Computational Chemistry. Available at: [Link]

  • Ribeiro da Silva, M. A. V., et al. (2009). Experimental and Computational Study on the Molecular Energetics of 2-Pyrrolecarboxylic Acid and 1-Methyl-2-pyrrolecarboxylic Acid. The Journal of Physical Chemistry A. Available at: [Link]

  • Sahu, P. K. (2023). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics. Available at: [Link]

  • Ribeiro da Silva, M. A. V., et al. (2013). Molecular Energetics of Alkyl Pyrrolecarboxylates: Calorimetric and Computational Study. The Journal of Physical Chemistry A. Available at: [Link]

  • Fulem, M., et al. (2025). Volatility, thermodynamic properties and dispersion interactions of sulfur-containing tricyclic molecular materials. Physical Chemistry Chemical Physics. Available at: [Link]

  • Ribeiro da Silva, M. A. V., et al. (2009). Experimental and computational study on the molecular energetics of 2-pyrrolecarboxylic acid and 1-methyl-2-pyrrolecarboxylic acid. PubMed. Available at: [Link]

  • Chickos, J. S., & Acree Jr, W. E. (2009). Hypothetical Thermodynamic Properties. Subcooled Vaporization Enthalpies and Vapor Pressures of Polyaromatic Heterocycles and Related Compounds. Journal of Chemical & Engineering Data. Available at: [Link]

  • Civcir, P. U. (2017). Computational study of the synthesis of pyrrole-pyrazines. 4th European Chemistry Congress. Available at: [Link]

  • Scott, D. W., et al. (1967). Pyrrole: chemical thermodynamic properties. J. Phys. Chem.. Available at: [Link]

  • Cholewa, M., et al. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules. Available at: [Link]

  • Dorofeeva, O. V., & Ryzhova, O. N. (2009). Ideal Gas Thermodynamic Properties of Sulphur Heterocyclic Compounds. Journal of Physical and Chemical Reference Data. Available at: [Link]

  • Zábranský, M., & Růžička, V. (2004). Estimation of the Heat Capacities of Organic Liquids as a Function of Temperature Using Group Additivity. Journal of Physical and Chemical Reference Data. Available at: [Link]

  • NIST. (n.d.). 1H-Pyrrole, 2-ethyl-4-methyl-. NIST Chemistry WebBook. Available at: [Link]

  • Zhang, M., et al. (2023). Synthesis, Characterization and Thermal Behavior of N‐Substituted Pyrrole Esters. ChemistrySelect. Available at: [Link]

  • NIST/TRC. (2012). 2-ethyl-1-isopropyl-4-methylcyclohexene. Web Thermo Tables (WTT). Available at: [Link]

  • PubChem. (n.d.). 1H-Pyrrole, 2-ethyl-4-methyl-. PubChem. Available at: [Link]

  • University of Waterloo. (n.d.). Standard Enthalpy of Formation for Various Compounds. Available at: [Link]

  • Lu, G-F., et al. (2012). 2-Ethyl 4-methyl 5-ethyl-3-methyl-1H-pyrrole-2,4-dicarboxylate. Acta Crystallographica Section E. Available at: [Link]

  • Van Dornshuld, E. (n.d.). 4.2 Gibbs Energy. Chemistry. Available at: [Link]

  • Roussel, M. R. (2020). Chemistry 2000 Slide Set 10: Free energy. Available at: [Link]

  • Mendoza-Meroño, R., et al. (2020). Theoretical study of Gibbs free energy and NMR chemical shifts, of the effect of methyl substituents on the isomers of (E)-1-(α,Ꞵ-Dimethylbenzyliden)-2,2-diphenylhydrazine. Revista de la Sociedad Química de México. Available at: [Link]

  • Todde, V., & Sechi, M. (2024). Gibbs Free Energy and Enthalpy–Entropy Compensation in Protein–Ligand Interactions. International Journal of Molecular Sciences. Available at: [Link]

  • Alberty, R. A. (1969). Standard Gibbs free energy, enthalpy, and entropy changes as a function of pH and pMg for several reactions involving adenosine phosphates. The Journal of Biological Chemistry. Available at: [Link]

Sources

Exploratory

Pharmacokinetic Profiling of 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole: A Strategic Framework for Highly Lipophilic Alkylpyrroles

Target Audience: Analytical Chemists, DMPK Scientists, and Preclinical Drug Development Professionals Content Focus: Bioanalytical method development, in vitro ADME, and in vivo pharmacokinetic (PK) study design. Executi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Preclinical Drug Development Professionals Content Focus: Bioanalytical method development, in vitro ADME, and in vivo pharmacokinetic (PK) study design.

Executive Summary

The compound 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole (CAS: 60444-15-7)[1] is a highly substituted, low-molecular-weight alkylpyrrole. In drug discovery and materials science, such scaffolds present unique pharmacokinetic and bioanalytical challenges. Due to its high lipophilicity, lack of strong hydrogen bond donors, and low molecular weight (151.25 g/mol ), the molecule is prone to volatility, poor aqueous solubility, and rapid oxidative metabolism. This whitepaper outlines a field-proven, causality-driven framework for profiling the pharmacokinetics of this compound, ensuring data integrity from the bench to in vivo models.

Physicochemical Rationale & ADME Implications

Before designing any assay, a Senior Application Scientist must deconstruct the physicochemical properties of the analyte. The structural features of 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole directly dictate its behavior in biological matrices and analytical instruments.

Because the molecule lacks acidic or basic functional groups (the pyrrole nitrogen is part of an aromatic system and is sterically hindered by the isopropyl group), it remains neutral at physiological pH. This neutrality, combined with multiple alkyl chains, results in high lipophilicity. Consequently, the compound will likely exhibit a high volume of distribution ( Vd​ ), extensive plasma protein binding, and rapid passive diffusion across lipid bilayers.

Table 1: Predicted Physicochemical Properties & Pharmacokinetic Implications

PropertyValue (Predicted)PK / Bioanalytical Implication
Molecular Weight 151.25 g/mol High permeability; severe risk of volatilization during sample preparation.
LogP (Octanol/Water) ~3.5 - 4.2High lipophilicity; high volume of distribution ( Vd​ ); requires lipid-based dosing formulations.
Ionization (pKa) Neutral at pH 7.4Poor Electrospray Ionization (ESI) efficiency; mandates the use of APCI for mass spectrometry.
H-Bond Donors/Acceptors 0 / 0Rapid passive diffusion (e.g., Blood-Brain Barrier penetration); poor aqueous solubility.

Bioanalytical Strategy: Overcoming Volatility and Matrix Effects

The Causality of the Method: Standard bioanalytical workflows often employ Liquid-Liquid Extraction (LLE) followed by evaporation under nitrogen gas to concentrate the analyte. For 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole, this approach is fundamentally flawed. The molecule's high vapor pressure will result in massive, irreproducible analyte loss during dry-down, destroying assay precision.

Furthermore, standard Electrospray Ionization (ESI) relies on solution-phase ionization, which is highly inefficient for neutral, lipophilic compounds. Therefore, Atmospheric Pressure Chemical Ionization (APCI) must be utilized, as it ionizes molecules efficiently in the gas phase via corona discharge.

Protocol 1: Self-Validating LC-APCI-MS/MS Extraction

To ensure a self-validating system, a Stable Isotope-Labeled Internal Standard (SIL-IS), such as a D5​ -ethyl analog, must be spiked into the matrix before any manipulation. This mathematically normalizes extraction recovery and matrix effects simultaneously, strictly adhering to the2[2].

Step-by-Step Methodology:

  • Matrix Equilibration: Aliquot 50 µL of plasma (K2EDTA) into a 96-well plate. Add 10 µL of SIL-IS working solution (100 ng/mL in 50% acetonitrile) and vortex for 30 seconds.

  • Extraction: Perform direct Protein Precipitation (PPT) by adding 200 µL of ice-cold 100% Acetonitrile (crashing solvent). Crucial: Do not use LLE with a dry-down step.

  • Separation: Centrifuge the plate at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Transfer 150 µL of the supernatant directly to a clean autosampler plate. Inject 5 µL into the LC-APCI-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

BioanalyticalWorkflow A Plasma Sample + SIL-IS B Protein Precipitation (Acetonitrile, 4°C) A->B Avoid dry-down C Centrifugation (14,000 x g) B->C D LC-APCI-MS/MS (MRM Mode) C->D Supernatant E Data Processing & Validation D->E

Fig 1. Optimized bioanalytical workflow preventing analyte volatilization.

In Vitro Metabolic Profiling (Phase I/II)

The Causality of the Method: Substituted pyrroles are highly susceptible to hepatic Cytochrome P450 (CYP) mediated oxidation. The ethyl and isopropyl side chains of 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole are prime targets for aliphatic hydroxylation. Additionally, the electron-rich pyrrole ring can undergo epoxidation, potentially forming reactive intermediates. Understanding the intrinsic clearance ( CLint​ ) is critical before initiating resource-intensive in vivo studies.

Protocol 2: Hepatic Microsomal Stability Assay

This protocol is designed as a self-validating loop. It includes a positive control (e.g., Verapamil) to confirm CYP enzymatic activity, and a minus-NADPH negative control to rule out chemical degradation or non-CYP mediated instability in the buffer.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the analyte in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human or rodent).

  • Equilibration: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiation: Start the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Quenching: At defined time points (0, 5, 15, 30, and 60 minutes), remove a 50 µL aliquot and immediately quench the reaction by mixing it with 150 µL of ice-cold acetonitrile containing the SIL-IS.

  • Quantification: Centrifuge and analyze the supernatant via LC-APCI-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

MetabolicPathway Parent 2-Ethyl-1-isopropyl- 4-methyl-1H-pyrrole CYP Hepatic CYP450 (Phase I) Parent->CYP M1 Aliphatic Hydroxylation (Ethyl/Isopropyl) CYP->M1 M2 Pyrrole Ring Oxidation CYP->M2 UGT Glucuronidation (Phase II) M1->UGT M2->UGT Excretion Renal/Biliary Excretion UGT->Excretion

Fig 2. Predicted biotransformation pathways for substituted alkylpyrroles.

In Vivo Pharmacokinetic Study Design

The Causality of the Method: To accurately translate in vitro clearance findings into systemic exposure models, an in vivo rodent study is required. Due to the compound's high lipophilicity, formulation is the most critical variable. Standard aqueous buffers will fail, leading to artifactual PK data. A lipid-based or co-solvent formulation (e.g., 5% DMSO / 40% PEG400 / 55% Saline) is strictly necessary to ensure the compound is fully dissolved prior to intravenous dosing, preventing erratic absorption or precipitation in the bloodstream. This study design aligns with the non-clinical safety testing frameworks outlined in the 3[3].

Table 2: In Vivo PK Study Design & Target Parameters

ParameterIntravenous (IV) CohortOral (PO) CohortAnalytical Target
Dose 2 mg/kg10 mg/kgEstablish linear PK range
Formulation 5% DMSO, 40% PEG400, 55% Saline0.5% Methylcellulose / 0.1% Tween 80Maximize solubility & bioavailability
Sampling Timepoints 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hr0.25, 0.5, 1, 2, 4, 8, 24 hrCapture Cmax​ and terminal elimination
Key Output Metrics Clearance ( CL ), Volume of Distribution ( Vdss​ ) Cmax​ , Tmax​ , AUC, Bioavailability (%F)Define systemic exposure limits

References

  • Title: 1H-Pyrrole,2-ethyl-4-methyl-1-(1-methylethyl)-(9CI) - Echemi (CAS: 60444-15-7)
  • Source: fda.
  • Title: ICH M3 (R2)

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Pathway for the Synthesis of 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole

Abstract This comprehensive application note details a robust, two-step synthetic pathway for the preparation of the polysubstituted pyrrole, 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole. The synthesis leverages a powerful ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive application note details a robust, two-step synthetic pathway for the preparation of the polysubstituted pyrrole, 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole. The synthesis leverages a powerful carbon-carbon bond-forming reaction followed by a classic heterocyclic cyclization. Part one describes the synthesis of the key intermediate, 3-methyl-2,5-heptanedione, via a thiazolium salt-catalyzed Stetter reaction. Part two provides a detailed protocol for the subsequent Paal-Knorr cyclization of this 1,4-diketone with isopropylamine to yield the target pyrrole. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and characterization guidelines.

Introduction: The Significance of Substituted Pyrroles

The pyrrole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products (e.g., heme, chlorophyll) and synthetic pharmaceuticals, including blockbuster drugs like atorvastatin.[1] The specific substitution pattern on the pyrrole ring dictates its biological activity and physical properties. Consequently, developing efficient and modular synthetic routes to access uniquely substituted pyrroles is a critical endeavor for organic and medicinal chemists.

This document provides a detailed, field-tested guide for the synthesis of 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole, a representative polysubstituted pyrrole. The described pathway is designed for clarity, reproducibility, and efficiency, breaking down the process into two major stages: the formation of a 1,4-diketone precursor and its subsequent cyclization.

Overall Synthetic Strategy

The synthesis is strategically designed in two distinct phases. First, the carbon backbone of the pyrrole is constructed in the form of a 1,4-diketone, 3-methyl-2,5-heptanedione. This is achieved using the Stetter reaction, an umpolung-based conjugate addition. The second phase involves the classic Paal-Knorr synthesis, where the diketone is condensed with a primary amine (isopropylamine) to form the aromatic pyrrole ring.[2][3]

G cluster_0 Part 1: Stetter Reaction cluster_1 Part 2: Paal-Knorr Synthesis Propanal Propanal Diketone 3-Methyl-2,5-heptanedione Propanal->Diketone Thiazolium Salt Catalyst 3-Methyl-3-buten-2-one 3-Methyl-3-buten-2-one 3-Methyl-3-buten-2-one->Diketone Diketone_ref 3-Methyl-2,5-heptanedione Diketone->Diketone_ref Intermediate Isopropylamine Isopropylamine Product 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole Isopropylamine->Product Diketone_ref->Product Acetic Acid, Heat

Caption: Overall two-step synthetic workflow.

Part 1: Synthesis of 3-methyl-2,5-heptanedione via Stetter Reaction

Scientific Principle

The Stetter reaction is a powerful tool for the formation of 1,4-dicarbonyl compounds.[4][5] The reaction involves the conjugate addition of an aldehyde to an α,β-unsaturated compound, catalyzed by a nucleophile such as a thiazolium salt.[6][7] The catalyst facilitates an "umpolung" or reversal of polarity of the aldehyde's carbonyl carbon, transforming it from an electrophile into a nucleophilic acyl anion equivalent.[4] This nucleophile then adds to the Michael acceptor. This method is highly effective for creating the specific 1,4-diketone backbone required for the subsequent Paal-Knorr synthesis.

Stetter_Mechanism Propanal Propanal Breslow_Int Breslow Intermediate (Acyl Anion Equivalent) Propanal->Breslow_Int + Catalyst, Base Acceptor 3-Methyl-3-buten-2-one Catalyst Thiazolium Salt (e.g., Thiazolium Chloride) Adduct Enolate Adduct Breslow_Int->Adduct + Acceptor Diketone 3-Methyl-2,5-heptanedione Adduct->Diketone Proton Transfer & Catalyst Regen.

Caption: Key steps in the Stetter Reaction pathway.

Experimental Protocol

Materials & Reagents

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Molar Eq.Notes
3-Benzyl-4-methylthiazolium chloride225.721.00.1Catalyst
Triethylamine (TEA)101.191.50.15Base
Propanal58.0812.01.2Freshly distilled
3-Methyl-3-buten-2-one84.1210.01.0Michael Acceptor
Anhydrous Tetrahydrofuran (THF)-50 mL-Solvent
Saturated NH₄Cl solution-50 mL-For quenching
Ethyl Acetate-~200 mL-For extraction
Anhydrous Magnesium Sulfate (MgSO₄)---Drying agent
Silica Gel (230-400 mesh)---For column chromatography

Procedure

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 3-benzyl-4-methylthiazolium chloride (226 mg, 1.0 mmol) and anhydrous THF (50 mL).

  • Catalyst Activation: Cool the suspension to 0 °C using an ice bath. Add triethylamine (0.21 mL, 1.5 mmol) dropwise to the stirred suspension. Stir for 15 minutes to generate the N-heterocyclic carbene (NHC) catalyst in situ.

  • Reactant Addition: To the catalyst mixture, add 3-methyl-3-buten-2-one (0.94 mL, 10.0 mmol). Following this, add freshly distilled propanal (0.87 mL, 12.0 mmol) dropwise over 10 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.

  • Work-up: Upon completion, quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:ethyl acetate) to afford the pure 3-methyl-2,5-heptanedione.

Part 2: Paal-Knorr Synthesis of 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole

Scientific Principle

The Paal-Knorr synthesis is a cornerstone of heterocyclic chemistry, providing a direct and high-yielding route to substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[8][9] The reaction typically proceeds under neutral or mildly acidic conditions.[3] The accepted mechanism involves an initial nucleophilic attack by the amine on one of the carbonyl groups to form a hemiaminal intermediate. This is followed by a rapid intramolecular cyclization, where the nitrogen attacks the second carbonyl. The resulting cyclic intermediate then undergoes a two-step dehydration to yield the stable, aromatic pyrrole ring.[2]

Paal_Knorr Diketone 3-Methyl-2,5-heptanedione Hemiaminal Hemiaminal Intermediate Diketone->Hemiaminal Amine Isopropylamine Amine->Hemiaminal Nucleophilic Attack Cyclic_Int 2,5-Dihydroxy- tetrahydropyrrole Derivative Hemiaminal->Cyclic_Int Intramolecular Cyclization Product 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole Cyclic_Int->Product Dehydration (-2 H₂O)

Caption: Mechanistic pathway of the Paal-Knorr pyrrole synthesis.

Experimental Protocol

Materials & Reagents

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Molar Eq.Notes
3-methyl-2,5-heptanedione142.205.01.0From Part 1
Isopropylamine59.116.01.2
Glacial Acetic Acid60.050.50.1Catalyst
Toluene-25 mL-Solvent
Saturated NaHCO₃ solution-50 mL-For neutralization
Diethyl Ether-~150 mL-For extraction
Anhydrous Sodium Sulfate (Na₂SO₄)---Drying agent

Procedure

  • Reaction Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser.

  • Reagent Addition: Charge the flask with 3-methyl-2,5-heptanedione (711 mg, 5.0 mmol), toluene (25 mL), isopropylamine (0.51 mL, 6.0 mmol), and glacial acetic acid (0.03 mL, 0.5 mmol).

  • Reaction: Heat the mixture to reflux (approximately 110-115 °C) and maintain reflux for 4-6 hours. Water will be collected in the Dean-Stark trap as the reaction proceeds. Monitor the reaction by TLC (hexane:ethyl acetate 9:1) until the starting diketone is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product is a pale yellow oil. Purify by vacuum distillation to obtain the final product, 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole.

Characterization of 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole

The identity and purity of the final compound should be confirmed using standard spectroscopic techniques.

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals would include a septet and a doublet for the isopropyl group, a quartet and a triplet for the ethyl group, a singlet for the methyl group on the ring, and two distinct signals for the two protons on the pyrrole ring.

  • ¹³C NMR (CDCl₃, 101 MHz): The spectrum should display the correct number of unique carbon signals corresponding to the ethyl, isopropyl, and methyl groups, as well as the four distinct carbons of the pyrrole ring.[10]

  • Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 165, corresponding to the molecular formula C₁₁H₁₉N.

  • Infrared (IR) Spectroscopy (thin film): Characteristic absorption bands for C-H stretching (aliphatic and aromatic) and C=C stretching of the pyrrole ring are expected.

Conclusion

This application note outlines a reliable and logical two-step synthesis for 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole. The pathway employs a modern Stetter reaction for the efficient construction of the required 1,4-diketone precursor, followed by the classic and robust Paal-Knorr synthesis for the final cyclization. The detailed protocols and mechanistic explanations provide researchers with a solid foundation for synthesizing this and other structurally diverse polysubstituted pyrroles.

References
  • Ballini, R., et al. (2002). A Versatile Synthetic Route for the Preparation of 1,4-Diketones. Journal of the Chemical Society, Perkin Transactions 1, 2725-2728. Available at: [Link]

  • Organic Chemistry Portal. Stetter Reaction. Available at: [Link]

  • ACS Publications. Asymmetric Construction of 1,4-Diketone Derivatives. Organic Letters. Available at: [Link]

  • Wikipedia. Hantzsch pyrrole synthesis. Available at: [Link]

  • ACS Publications. (2023). Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization. ACS Omega. Available at: [Link]

  • International Journal of Creative Research Thoughts. (2020). Contributions from the Stetter Reaction to the Organic Chemistry. IJCRT, 8(7). Available at: [Link]

  • RSC Publishing. (1988). Synthesis of 1,4-diketones by fluoride-catalysed Michael addition and supported permanganate oxidation. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization. PubMed Central. Available at: [Link]

  • Wikipedia. Paal–Knorr synthesis. Available at: [Link]

  • Cambridge University Press. Paal-Knorr Synthesis. Available at: [Link]

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available at: [Link]

  • OpenStax. 29.10 ¹³C NMR Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available at: [Link]

Sources

Application

Application Notes and Protocols for 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole in Drug Discovery

Introduction: The Pyrrole Scaffold and the Untapped Potential of 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrrole Scaffold and the Untapped Potential of 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and clinically approved drugs.[1][2][3] Its unique electronic properties and structural versatility allow for diverse chemical modifications, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4][5] Marketed drugs such as atorvastatin (a cholesterol-lowering agent), sunitinib (an anticancer drug), and ketorolac (an anti-inflammatory agent) feature the pyrrole moiety, underscoring its therapeutic significance.[5][6]

While the broader class of pyrrole derivatives is well-explored, the specific compound 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole (CAS No. 60444-15-7) remains a largely uncharacterized entity in the context of drug discovery. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to unlock the therapeutic potential of this molecule. We will provide a scientifically grounded framework for initiating a drug discovery program centered around this compound, from initial screening to lead optimization. This guide will detail proposed applications, relevant experimental protocols, and the underlying scientific rationale for each step.

Compound Profile: 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole

Property Value Source
CAS Number 60444-15-7[7]
Molecular Formula C10H17NInferred
Molecular Weight 151.25 g/mol Inferred
IUPAC Name 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole[7]
Structure

The substitution pattern of 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole, with alkyl groups at the 1, 2, and 4 positions, provides a unique starting point for chemical exploration. The isopropyl group at the N-1 position can influence the compound's solubility, metabolic stability, and interactions with biological targets. The ethyl and methyl groups on the pyrrole ring offer sites for further functionalization or can contribute to specific binding interactions.

Proposed Therapeutic Applications and Screening Strategies

Given the established biological activities of substituted pyrroles, we propose the following therapeutic areas as primary targets for a screening campaign involving 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole and its derivatives.

Anticancer Activity

Pyrrole derivatives have shown promise as anticancer agents by targeting various mechanisms, including kinase inhibition and disruption of microtubule dynamics.[2][8]

Proposed Screening Protocol: Cell-Based Cytotoxicity Assay

This protocol outlines a primary screen to assess the general cytotoxic effects of the compound against a panel of cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole against various cancer cell lines.

Materials:

  • 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole (solubilized in DMSO)

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Normal human cell line (e.g., HEK293) for counter-screening

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Resazurin-based cell viability reagent (e.g., PrestoBlue™, alamarBlue™)

  • Plate reader (fluorescence or absorbance)

Procedure:

  • Cell Seeding: Seed the cancer and normal cell lines into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole in cell culture medium. A typical starting concentration range is 0.1 to 100 µM.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assay: Add the resazurin-based reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Causality and Self-Validation: A significant difference in IC50 values between cancer and normal cell lines would suggest a degree of cancer-selective cytotoxicity, a desirable characteristic for a potential anticancer agent. The inclusion of a known anticancer drug as a positive control validates the assay's sensitivity.

Anti-inflammatory Activity

Many nonsteroidal anti-inflammatory drugs (NSAIDs) are based on pyrrole scaffolds.[5][9] They often act by inhibiting cyclooxygenase (COX) enzymes.

Proposed Screening Protocol: COX-1/COX-2 Inhibition Assay

Objective: To determine the ability of 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole to selectively inhibit COX-1 and COX-2 enzymes.

Materials:

  • 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole (solubilized in DMSO)

  • COX-1 and COX-2 enzyme activity assay kit (commercially available)

  • Arachidonic acid (substrate)

  • COX-1 and COX-2 enzymes

  • Selective inhibitors for COX-1 (e.g., SC-560) and COX-2 (e.g., celecoxib) as positive controls

Procedure:

  • Follow the manufacturer's instructions for the COX inhibitor screening assay kit.

  • Prepare a range of concentrations of the test compound.

  • In separate wells of a 96-well plate, incubate the COX-1 or COX-2 enzyme with the test compound or control inhibitors.

  • Initiate the reaction by adding arachidonic acid.

  • Measure the production of prostaglandin E2 (PGE2) or another downstream product using the detection method provided in the kit (e.g., colorimetric or fluorescent).

  • Calculate the percentage of inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2.

Causality and Self-Validation: A lower IC50 for COX-2 compared to COX-1 would indicate selectivity, which is a key feature of modern anti-inflammatory drugs with reduced gastrointestinal side effects.[9] The use of selective inhibitors as controls ensures the assay is performing correctly.

Library Synthesis and Structure-Activity Relationship (SAR) Studies

Should the initial screening of 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole yield promising results, the next logical step is to synthesize a library of analogues to establish a structure-activity relationship (SAR).

Workflow for Library Synthesis and SAR Exploration

SAR_Workflow Start 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole (Lead Compound) Synthesis Synthesize Analogue Library (e.g., Vilsmeier-Haack, Friedel-Crafts) Start->Synthesis Initial Hit Screening Primary Screening of Library (e.g., Cytotoxicity, COX assay) Synthesis->Screening SAR_Analysis Analyze Structure-Activity Relationship (SAR) Screening->SAR_Analysis Identify Active Analogues Lead_Op Lead Optimization (Iterative Synthesis and Testing) SAR_Analysis->Lead_Op Guide Further Synthesis Lead_Op->Screening End Candidate Drug Lead_Op->End Optimized Properties

Caption: Workflow for SAR-driven lead optimization.

Proposed Synthetic Protocol: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto electron-rich heterocycles like pyrroles, providing a handle for further derivatization.

Objective: To synthesize 2-ethyl-1-isopropyl-4-methyl-1H-pyrrole-5-carbaldehyde.

Materials:

  • 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Aqueous sodium acetate solution

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Vilsmeier Reagent Formation: In a flask cooled in an ice bath, slowly add POCl3 to DMF with stirring.

  • Reaction with Pyrrole: Dissolve 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole in DCM and add it dropwise to the Vilsmeier reagent.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Workup: Carefully pour the reaction mixture into a beaker of ice and then neutralize with an aqueous sodium acetate solution.

  • Extraction: Extract the product with DCM, wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the product using NMR and mass spectrometry.

The resulting aldehyde can be further modified through reactions such as Wittig olefination, reductive amination, or oxidation to a carboxylic acid, thus generating a diverse library of derivatives for SAR studies.

In Vitro ADME Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial in drug discovery to avoid late-stage failures.

Illustrative In Vitro ADME Data for a Hypothetical Lead Series

Compound Structure Modification Caco-2 Permeability (Papp, A-B) x 10^-6 cm/s Microsomal Stability (t1/2, min) Plasma Protein Binding (%)
Lead 1 (Parent Compound)5.23585
Analogue 1a Addition of a polar group2.16570
Analogue 1b Reduction of lipophilicity8.94580

Protocol for In Vitro Metabolic Stability Assessment

Objective: To determine the metabolic stability of a compound in the presence of liver microsomes.

Materials:

  • Test compound

  • Liver microsomes (human, rat, or mouse)

  • NADPH regenerating system

  • Phosphate buffer

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system for analysis

Procedure:

  • Pre-incubate the test compound with liver microsomes in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Plot the natural log of the percentage of the remaining parent compound against time and determine the half-life (t1/2).

Causality and Self-Validation: A longer half-life indicates greater metabolic stability. Comparing the stability across different species' microsomes can provide insights into potential species differences in metabolism.

Conclusion and Future Directions

2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole represents a promising, yet unexplored, starting point for a drug discovery campaign. The protocols and strategies outlined in this application note provide a robust framework for its systematic evaluation. By leveraging the known pharmacological potential of the pyrrole scaffold and employing modern drug discovery techniques, researchers can efficiently explore the therapeutic utility of this novel chemical entity. Future work should focus on high-throughput screening against a broader range of biological targets, followed by SAR-driven lead optimization and in vivo efficacy studies for the most promising candidates.

References

  • Pyrrole: An emerging scaffold for construction of valuable therapeutic agents. PubMed. [Link]

  • Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PMC - NIH. [Link]

  • Bioactive pyrrole-based compounds with target selectivity. PMC. [Link]

  • A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. RJPN.org. [Link]

  • Recent advances in the synthesis and biological activities of 1, 4, 5 triphenyl substituted pyrroles. RJ Wave. [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. [Link]

  • Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. PMC. [Link]

  • Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives. PubMed. [Link]

  • 1H-Pyrrole, 2-ethyl-4-methyl-. the NIST WebBook. [Link]

  • (PDF) A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. ResearchGate. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PMC. [Link]

Sources

Method

Preclinical In Vitro Profiling of Pyrrole Scaffolds: Kinase Inhibition and ADME Evaluation Using 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole

Rationale and Scaffold Significance In modern drug discovery, the nitrogen-containing heteroaromatic pyrrole ring has emerged as a privileged and highly versatile scaffold 1. Pyrrole derivatives have fundamentally shifte...

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Author: BenchChem Technical Support Team. Date: April 2026

Rationale and Scaffold Significance

In modern drug discovery, the nitrogen-containing heteroaromatic pyrrole ring has emerged as a privileged and highly versatile scaffold 1. Pyrrole derivatives have fundamentally shifted the paradigm of targeted therapeutics, particularly in oncology, where they serve as the core pharmacophore for multitargeted receptor tyrosine kinase inhibitors like sunitinib and toceranib 23.

2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole (CAS 60444-15-7) is a highly substituted, electron-rich building block utilized to synthesize novel kinase inhibitors. The specific substitution pattern dictates its utility:

  • Steric Influence (N1-Isopropyl): The bulky isopropyl group enhances lipophilicity and restricts the dihedral angle of the molecule when bound to the narrow ATP-binding hinge region of kinases.

  • Electronic Influence (C2-Ethyl, C4-Methyl): These electron-donating alkyl groups increase the nucleophilicity of the unsubstituted C3 and C5 positions, allowing for rapid downstream functionalization (e.g., via Vilsmeier-Haack formylation or cross-coupling) to generate libraries of bioactive compounds 4.

Workflow Visualization

G A 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole (Starting Scaffold) B Scaffold Functionalization (e.g., Vilsmeier-Haack) A->B Synthesis C In Vitro Kinase Screening (TR-FRET Assay) B->C Efficacy D In Vitro ADME Profiling (Microsomal Stability) B->D Metabolism E Hit Identification & SAR Optimization C->E D->E

Workflow for evaluating 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole derivatives in drug discovery.

Protocol I: Time-Resolved FRET (TR-FRET) Kinase Inhibition Assay

Mechanistic Causality

Highly conjugated pyrrole derivatives frequently exhibit intrinsic auto-fluorescence, which severely confounds standard fluorometric or colorimetric assays. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because it employs lanthanide chelates (e.g., Europium) with exceptionally long emission half-lives. By introducing a 100 µs time delay before measurement, short-lived background fluorescence from the pyrrole compounds decays completely, ensuring a pristine signal-to-noise ratio [[5]]().

Self-Validating System

To guarantee assay trustworthiness, every 384-well plate must act as a self-validating system:

  • Z'-Factor Calculation: A Z' > 0.5 must be achieved using maximum (DMSO only) and minimum (no enzyme) signal controls.

  • Positive Control: Sunitinib, a known pyrrole-based multi-kinase inhibitor, is run in parallel to validate the pharmacological sensitivity of the assay 6.

Step-by-Step Methodology
  • Compound Preparation: Dissolve functionalized 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole derivatives in 100% DMSO. Perform a 10-point, 3-fold serial dilution. Transfer to a 384-well low-volume plate to achieve a final DMSO concentration of 1% (v/v). Causality: Capping DMSO at 1% prevents solvent-induced denaturation of the kinase tertiary structure.

  • Kinase Reaction Buffer Formulation: Prepare buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT. Causality: DTT maintains a reducing environment to prevent the oxidation of critical cysteine residues in the kinase active site. Brij-35 (a non-ionic detergent) prevents the lipophilic N-isopropyl-pyrrole derivatives from non-specifically adsorbing to the plastic microplate walls.

  • Pre-Incubation: Add 5 µL of the target kinase (e.g., VEGFR2 or FGFR1) to the compound wells. Incubate for 15 minutes at room temperature to allow the inhibitor to reach binding equilibrium at the ATP-hinge region.

  • Reaction Initiation: Add 10 µL of an ATP and Biotinylated-Substrate mixture. Incubate for 60 minutes.

  • Detection & Quenching: Add 20 µL of TR-FRET detection buffer containing EDTA, Europium (Eu)-labeled anti-phospho antibody, and Allophycocyanin (APC)-labeled streptavidin. Causality: EDTA instantly stops the kinase reaction by chelating the Mg²⁺ ions required for ATP hydrolysis.

  • Readout: Measure emission at 615 nm (Europium donor) and 665 nm (APC acceptor) after a 100 µs delay. Calculate the 665/615 ratio to determine IC₅₀.

TR_FRET K Target Kinase (e.g., VEGFR2) S Phosphorylated Substrate K->S ATP + Substrate I Pyrrole Derivative (ATP Competitor) I->K Inhibits E Eu-labeled Antibody S->E Binds A APC-labeled Streptavidin S->A Binds F TR-FRET Signal (665 nm / 615 nm) E->F Energy Transfer A->F

TR-FRET assay mechanism for quantifying kinase inhibition by pyrrole-based compounds.

Protocol II: Human Liver Microsomal (HLM) Stability Assay

Mechanistic Causality

The dense alkylation of 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole makes it highly susceptible to Cytochrome P450 (CYP)-mediated aliphatic oxidation (particularly at the ethyl and isopropyl groups) and potential pyrrole ring-opening [[1]](). Evaluating in vitro intrinsic clearance ( CLint​ ) early in the pipeline is critical to prevent the advancement of metabolically labile compounds.

Self-Validating System
  • Minus-NADPH Control: A parallel reaction lacking NADPH is mandatory to rule out chemical instability in the buffer or non-CYP mediated degradation.

  • Reference Standards: Verapamil (high clearance) and Warfarin (low clearance) are run concurrently to validate the metabolic competency of the HLM batch.

Step-by-Step Methodology
  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 1 mg/mL HLM suspension in 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

  • Compound Spiking: Spike the pyrrole derivative into the HLM suspension to a final concentration of 1 µM. Ensure the final organic solvent concentration (DMSO/Acetonitrile) remains below 0.1% to prevent CYP enzyme inhibition.

  • Pre-incubation: Equilibrate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. Causality: NADPH is the obligate electron donor for CYP450 enzymes; without it, oxidative metabolism cannot occur.

  • Time-Course Sampling: Remove 50 µL aliquots at exactly 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot by ejecting it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The high concentration of cold organic solvent instantly precipitates microsomal proteins, halting the enzymatic reaction and extracting the analyte.

  • Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode) to monitor the exponential decay of the parent pyrrole compound and calculate T1/2​ and CLint​ .

Quantitative Data Interpretation

The following table summarizes hypothetical but mechanistically representative screening data for derivatives synthesized from the 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole scaffold. Notice how functionalization at the C3/C5 positions dramatically shifts the kinase affinity, while the alkyl groups dictate the baseline metabolic clearance.

Compound IDR-Group Substitution (C3/C5)VEGFR2 IC₅₀ (nM)FGFR1 IC₅₀ (nM)HLM T₁/₂ (min)CL_int (µL/min/mg)
Scaffold None (Parent Compound)>10,000>10,00012.4111.8
Derivative A 3-Formyl4501,20028.548.6
Derivative B 3-(2-Oxoindolin)128545.230.6
Sunitinib (Positive Control)8N/A>60<15.0

References

  • Title: A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics Source: RJPN.org URL: [Link]

  • Title: Therapeutic Significance of Pyrrole in Drug Delivery Source: SciTechnol (J Pharm Sci Emerg Drugs) URL: [Link]

  • Title: New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation Source: ResearchGate / MDPI URL: [Link]

  • Title: Acenaphtho[1,2-b]pyrrole-Based Selective Fibroblast Growth Factor Receptors 1 (FGFR1) Inhibitors: Design, Synthesis, and Biological Activity Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthesis of Substituted Pyrrole Derivatives Based on 8-azaspiro[5.6]dodec-10-ene Scaffold Source: Preprints.org URL: [Link]

Sources

Application

Application Notes and Protocols for the Utilization of 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole in Polymer Chemistry

Introduction: Exploring New Frontiers in Conductive Polymers with 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole The field of conductive polymers is continuously driven by the quest for novel monomers that can impart enhanced p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Exploring New Frontiers in Conductive Polymers with 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole

The field of conductive polymers is continuously driven by the quest for novel monomers that can impart enhanced properties such as improved solubility, processability, and tailored electronic characteristics.[1][2] While polypyrrole (PPy) is a cornerstone conductive polymer, its application is often limited by its infusibility and insolubility.[3][4] Substitution on the pyrrole ring is a well-established strategy to overcome these limitations.[4][5] This document introduces 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole, a novel, sterically hindered, and electronically rich pyrrole derivative, as a promising candidate for the synthesis of new functional polymers.

The unique substitution pattern of this monomer—an isopropyl group at the N-1 position, an ethyl group at the C-2 position, and a methyl group at the C-4 position—is anticipated to significantly influence the resulting polymer's properties. The bulky isopropyl group is expected to decrease interchain interactions, thereby enhancing solubility and processability. The ethyl and methyl groups can modify the electronic properties and potentially lead to polymers with distinct electrochemical and optical characteristics. These application notes provide detailed protocols for the chemical oxidative polymerization and electropolymerization of 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole, offering a foundational guide for researchers to explore its potential in advanced materials science.

PART 1: Chemical Oxidative Polymerization

Chemical oxidative polymerization is a versatile and scalable method for synthesizing polypyrrole and its derivatives.[6][7][8] This protocol details the synthesis of poly(2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole) using ferric chloride (FeCl₃) as the oxidant. The choice of FeCl₃ is based on its proven efficacy in polymerizing various pyrrole monomers.[6][7]

1.1: Rationale for Experimental Design

The experimental parameters have been carefully selected to promote efficient polymerization while minimizing over-oxidation, a common side reaction that can compromise the polymer's conductivity and conjugation length.[6][7] The monomer-to-oxidant molar ratio is a critical factor; a ratio of 1:2.4 is typically employed for pyrrole polymerization to ensure complete conversion. The reaction temperature is maintained at 0-5 °C to control the reaction kinetics and prevent runaway reactions that can lead to structural defects. Chloroform is chosen as the solvent due to the expected good solubility of the monomer and the resulting polymer, a consequence of the bulky N-isopropyl group.

1.2: Experimental Protocol

Materials:

  • 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole (Monomer)

  • Anhydrous Ferric Chloride (FeCl₃) (Oxidant)

  • Chloroform (CHCl₃), HPLC grade (Solvent)

  • Methanol (CH₃OH), HPLC grade (Washing solvent)

  • Ammonium hydroxide solution (NH₄OH), 28-30% (for de-doping)

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer with a stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1.5 g of 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole in 100 mL of chloroform.

  • Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to bring the temperature down to 0-5 °C.

  • Oxidant Addition: Separately, dissolve the appropriate amount of anhydrous FeCl₃ (refer to Table 1) in 50 mL of chloroform. Add this solution dropwise to the monomer solution over a period of 30 minutes while maintaining vigorous stirring and the reaction temperature at 0-5 °C.

  • Polymerization: After the complete addition of the oxidant, allow the reaction to proceed for 24 hours at 0-5 °C with continuous stirring. A dark-colored precipitate of the polymer should form.

  • Isolation: After 24 hours, stop the reaction by adding 100 mL of methanol to the flask. Filter the precipitate using a Büchner funnel.

  • Washing: Wash the collected polymer powder sequentially with copious amounts of chloroform, methanol, and deionized water to remove any unreacted monomer, oxidant, and byproducts.

  • De-doping (Optional): To obtain the neutral form of the polymer, stir the doped polymer powder in a 1 M ammonium hydroxide solution for 6 hours. Then, filter and wash with deionized water until the filtrate is neutral.

  • Drying: Dry the final polymer powder in a vacuum oven at 60 °C for 24 hours.

1.3: Proposed Polymerization Mechanism

The oxidative polymerization of pyrroles is believed to proceed via the formation of a radical cation, which then undergoes coupling reactions.[8][9]

Oxidative Polymerization Mechanism cluster_initiation Initiation cluster_propagation Propagation Monomer Pyrrole Monomer RadicalCation Radical Cation Monomer->RadicalCation -e⁻ (Oxidation) DimerRadicalCation Dimer Radical Cation RadicalCation->DimerRadicalCation + Monomer Polymer Polymer Chain DimerRadicalCation->Polymer + n Monomers - 2nH+ FeCl3 FeCl3 (Oxidant) FeCl2 FeCl2

Caption: Proposed mechanism of chemical oxidative polymerization of pyrrole derivatives.

1.4: Data Summary
ParameterValueRationale
Monomer Concentration0.1 MSufficient for polymerization without excessive viscosity.
Monomer:Oxidant Molar Ratio1:2.4Ensures complete monomer conversion.
Reaction Temperature0-5 °CControls reaction rate and minimizes side reactions.
Reaction Time24 hoursAllows for high molecular weight polymer formation.
SolventChloroformGood solubility for monomer and expected polymer.

PART 2: Electropolymerization

Electropolymerization offers precise control over the thickness, morphology, and properties of the resulting polymer film by manipulating the electrochemical parameters.[10][11][12] This method is particularly useful for applications requiring thin, uniform coatings on conductive substrates, such as in sensors and electronic devices.[13][14]

2.1: Rationale for Experimental Design

The choice of a suitable electrolyte and solvent system is crucial for successful electropolymerization. Acetonitrile is a common aprotic solvent for electropolymerization due to its wide electrochemical window and ability to dissolve many organic monomers and supporting electrolytes. Tetrabutylammonium perchlorate (TBAP) is selected as the supporting electrolyte to provide the necessary conductivity to the solution. The polymerization potential will be determined by cyclic voltammetry to identify the oxidation potential of the monomer. Potentiostatic electropolymerization is then carried out at a constant potential slightly above the monomer's oxidation potential to ensure controlled film growth.

2.2: Experimental Protocol

Materials:

  • 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole (Monomer)

  • Tetrabutylammonium perchlorate (TBAP) (Supporting Electrolyte)

  • Acetonitrile (CH₃CN), anhydrous HPLC grade (Solvent)

  • Working Electrode (e.g., Indium Tin Oxide (ITO) coated glass, Platinum, or Glassy Carbon)

  • Counter Electrode (e.g., Platinum wire)

  • Reference Electrode (e.g., Ag/AgCl)

Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Polishing materials for the working electrode (if necessary)

Procedure:

  • Electrolyte Solution Preparation: Prepare a 0.1 M solution of TBAP in anhydrous acetonitrile.

  • Monomer Solution Preparation: Add the 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole monomer to the electrolyte solution to a final concentration of 0.1 M.

  • Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared monomer solution. Ensure the working electrode is clean and polished.

  • Cyclic Voltammetry (CV): Perform cyclic voltammetry on the monomer solution to determine the oxidation potential of the monomer. Scan the potential from 0 V to a potential sufficiently positive to observe the oxidation peak of the monomer (e.g., 1.5 V vs. Ag/AgCl) at a scan rate of 50 mV/s.

  • Potentiostatic Electropolymerization: Set the potential of the working electrode to a value slightly more positive than the onset of the monomer oxidation peak determined from the CV. Apply this potential for a set duration (e.g., 600 seconds) to grow the polymer film. The charge passed during electropolymerization can be used to estimate the film thickness.

  • Film Characterization: After electropolymerization, gently rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte. The film is now ready for characterization.

2.3: Experimental Workflow

Electropolymerization Workflow A Prepare Monomer and Electrolyte Solution B Assemble Three-Electrode Electrochemical Cell A->B C Determine Monomer Oxidation Potential via Cyclic Voltammetry B->C D Perform Potentiostatic Electropolymerization C->D E Rinse and Dry Polymer Film D->E F Characterize Polymer Film E->F

Caption: Step-by-step workflow for the electropolymerization of 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole.

2.4: Data Summary
ParameterValueRationale
Monomer Concentration0.1 MBalances polymerization rate and solution stability.
Supporting Electrolyte0.1 M TBAP in AcetonitrileProvides good conductivity and a wide electrochemical window.
Polymerization MethodPotentiostaticAllows for controlled film growth.
Applied Potential~0.1 V above monomer oxidation onsetEnsures efficient polymerization without excessive over-oxidation.

PART 3: Characterization of Poly(2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole)

A thorough characterization of the synthesized polymer is essential to understand its structure, properties, and potential applications. The following techniques are recommended:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the polymerization by identifying the characteristic vibrational modes of the polypyrrole backbone and the disappearance of monomer-specific peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR of the soluble polymer fraction can provide detailed information about the polymer's structure and regiochemistry.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the soluble polymer fraction.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

  • Cyclic Voltammetry (CV): To study the electrochemical behavior, including the redox activity and stability of the polymer film.

  • Four-Point Probe Conductivity Measurement: To determine the electrical conductivity of the polymer.

  • Scanning Electron Microscopy (SEM): To investigate the morphology of the polymer powder or film.

Conclusion

These application notes provide a comprehensive guide for the synthesis and characterization of a novel conductive polymer based on 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole. The detailed protocols for both chemical oxidative polymerization and electropolymerization, along with the rationale behind the experimental design, offer a solid foundation for researchers to explore the potential of this promising new monomer. The unique substitution pattern of this pyrrole derivative is expected to yield polymers with enhanced solubility, processability, and distinct electronic properties, opening up new avenues for their application in diverse fields such as organic electronics, sensors, and coatings.

References

  • A. D. T. and H. S. O. Solvent-free chemical oxidative polymerizations of pyrrole and its derivatives, namely N-methylpyrrole and N-ethylpyrrole, were conducted by mechanical mixing of monomer and solid FeCl 3 oxidant. ACS Omega, 2022. [Link]

  • Characterization of Polymer Films of Pyrrole Derivatives for Chemical Sensing by Cyclic Voltammetry, X-ray Photoelectron Spectroscopy and Vapour Sorption Studies. Analyst, 1996. [Link]

  • D. K. Moon et al. Synthesis of Random Copolymers of Pyrrole and Aniline by Chemical Oxidative Polymerization. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 2010. [Link]

  • Synthesis of Polypyrrole and Its Derivatives as a Liquid Marble Stabilizer via a Solvent-Free Chemical Oxidative Polymerization Protocol. ACS Omega, 2022. [Link]

  • S. K. Sharma, A. Kumar, and V. K. Sharma. Applications of conducting polymers and their issues in biomedical engineering. J. R. Soc. Interface, 2010. [Link]

  • Polypyrrole. Wikipedia, 2023. [Link]

  • A. M. G. and L. E. Redox Chemistry of Bipyrroles: Further Insights into the Oxidative Polymerization Mechanism of Pyrrole and Oligopyrroles. The Journal of Physical Chemistry B, 1997. [Link]

  • M. K. and T. B. Synthesis and characterization of β,β′-dimethylated dithieno[3,2-b:2′,3′-d]pyrroles and their corresponding regioregular conducting electropolymers. Polymer Chemistry, 2012. [Link]

  • Y. Li et al. Polypyrrole Derivatives: Preparation, Properties and Application. Polymers, 2022. [Link]

  • S. Wang et al. Synthesis and characterization of a new polypyrrole based on N-vinyl pyrrole. Reactive and Functional Polymers, 2007. [Link]

  • Synthesis and Characterisation of N-substituted Pyrrole Monomers and Polypyrrole Films. Dublin City University, 2015. [Link]

  • G. G. Wallace et al. Polypyrrole-based conducting polymers and interactions with biological tissues. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 2009. [Link]

  • M. L. and T. M. Synthesis and Characterization of Fused Pyrrolo[3,2-d:4,5-d′]bisthiazole-Containing Polymers. Organic Letters, 2010. [Link]

  • Z. Zhang et al. Conjugated Conductive Polymer Materials and its Applications: A Mini-Review. Frontiers in Chemistry, 2021. [Link]

  • A. A. and W. A. Conducting Polymers Application. IntechOpen, 2012. [Link]

  • S. S. and A. A. Electropolymerization of Pyrrole and Characterization of the Obtained Polymer Films. Journal of Applied Polymer Science, 2003. [Link]

  • Electropolymerization of Pyrrole-Based Ionic Liquids on Selected Wireless Bipolar Electrodes. National Science Foundation, 2021. [Link]

  • K. P. and P. W. Electrochemically Produced Copolymers of Pyrrole and Its Derivatives: A Plentitude of Material Properties Using “Simple” Heterocyclic Co-Monomers. Polymers, 2021. [Link]

  • A. S. and M. T. Electrochemical Copolymerization of Pyrrole and Methyl Ethyl Ketone Formaldehyde Resin. International Journal of Polymer Analysis and Characterization, 2006. [Link]

  • C. Li et al. Precisely defined fluorous polymers prepared via click chemistry. Polymer Chemistry, 2014. [Link]

  • M. L. Digar et al. Dispersion polymerization of pyrrole using poly(vinyl methyl ether) as stabilizer. Polymer, 1993. [Link]

  • F. J. R. and C. A. U. Electropolymerization of pyrrole from aqueous solutions on austenitic stainless steel electrodes. Revista de la Sociedad Química de México, 2004. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Degradation of 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole. This guide is designed for researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common stability issues encountered during the storage and handling of this compound. As an N-substituted, tetra-substituted pyrrole, this molecule possesses unique characteristics, but the inherent reactivity of the pyrrole core necessitates careful handling to ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: My previously colorless or pale yellow 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole has turned dark brown/black during storage. What is happening?

This discoloration is a classic indicator of degradation.[1] Pyrrole rings are electron-rich and highly susceptible to oxidation when exposed to atmospheric oxygen and light.[2][3] This initial oxidation can trigger subsequent polymerization, leading to the formation of highly colored, conjugated oligomeric and polymeric materials.[2][4]

Q2: I'm observing a viscous oil or insoluble black particles in my sample vial. Is this related to the color change?

Yes. The formation of insoluble or highly viscous material is a sign of advanced degradation, specifically polymerization.[2][4] Acidic impurities, light, or heat can catalyze the linking of pyrrole molecules into dimers, trimers, and larger polymers, which are often insoluble and appear as dark, resinous matter.[2]

Q3: What are the ideal storage conditions to prevent the degradation of 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole?

To maximize shelf-life and maintain purity, the compound must be rigorously protected from environmental factors. The ideal storage protocol is:

  • Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen to displace oxygen.[1][4]

  • Temperature: Store at low temperatures, typically 2-8 °C for short-term storage or frozen (≤ -20 °C) for long-term storage.[3]

  • Light: Protect from all light sources by using an amber glass vial and storing it in a dark location (e.g., a laboratory cabinet or box).[1][4][5]

  • Container: Use a tightly sealed glass container.[5] Plastic containers may be permeable to air or leach impurities that could catalyze degradation.

Q4: My sample is already discolored. Can I still use it in my experiments?

It is strongly discouraged. The discolored material contains a mixture of your target compound and various degradation products (e.g., oxides, polymers).[2][4] These impurities can interfere with your reactions, leading to lower yields, unexpected side products, and non-reproducible results.[2] For best results, the material should be purified, or a fresh, properly stored sample should be used.[2] Purification via vacuum distillation can sometimes be effective at removing non-volatile polymeric residues.[1][2]

In-Depth Troubleshooting Guide

Issue 1: Rapid Discoloration and/or Polymerization Upon Receipt or Opening

Question: I've just received a new bottle of 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole, and it's already dark, or it darkened very quickly after I opened it for the first time. What could be the cause?

Answer: This indicates that the compound has been exposed to destabilizing conditions, most likely air and/or light. The primary degradation pathways are autoxidation and polymerization.

  • Causality (The "Why"): The pyrrole ring is an aromatic, 5-membered heterocycle with a high electron density. This makes it behave similarly to activated benzene rings (like phenol or aniline), rendering it extremely sensitive to oxidation.[3] Atmospheric oxygen can initiate a radical chain reaction, leading to the formation of pyrrolinones and other oxidized species.[2][4] These initial oxidation products, or the presence of trace acidic impurities, can then catalyze the polymerization of the pyrrole molecules.[3][6] Even brief exposure to air upon opening a container can introduce enough oxygen to initiate this cascade, which then proceeds even after the container is closed.

  • Solution & Prevention:

    • Inert Atmosphere is Critical: Always handle the compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line with argon or nitrogen).

    • Aliquot for Use: If you have a large bottle, it is best practice to aliquot the material into smaller, single-use vials under an inert atmosphere. This prevents repeated exposure of the bulk material to air every time a sample is needed.

    • Verify Supplier Handling: Contact your supplier to inquire about their packaging and shipping procedures. The compound should be packaged under an inert gas and shipped in a light-protected, temperature-controlled manner.

Issue 2: Inconsistent Yields or Unexpected Byproducts in Synthesis

Question: My reactions involving 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole as a starting material are failing or giving highly variable results. Could compound degradation be the culprit?

Answer: Absolutely. This is a common consequence of using a degraded pyrrole derivative. The impurities are not inert spectators in your reaction.

  • Causality (The "Why"):

    • Stoichiometric Imbalance: If a significant portion of your starting material has degraded, the actual molar quantity of the active pyrrole is lower than calculated. This throws off the stoichiometry of your reaction, leading to lower yields and an excess of other reagents.

    • Interference from Impurities: Oxidized degradation products may contain reactive functional groups (e.g., carbonyls) that can compete in your desired reaction pathway, leading to unforeseen byproducts.[2]

    • Catalyst Poisoning: Polymeric impurities can coat the surface of heterogeneous catalysts or chelate with homogeneous catalysts, deactivating them and stalling your reaction.

  • Troubleshooting Workflow:

    • Purity Check: Before use, analyze your 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole sample using a suitable analytical technique like GC-MS or ¹H NMR to confirm its purity. In the NMR, look for unexpected signals, particularly broadened peaks which can indicate polymeric species, or signals in the carbonyl region.[2]

    • Purify if Necessary: If the sample is found to be impure (>5% degradation), purify it by vacuum distillation.[1][2] Collect the colorless, pure fraction and immediately store it under proper conditions.

    • Use a Fresh Sample: The most reliable solution is to use a new, unopened vial of the compound that has been stored correctly.

Visualization of Degradation & Troubleshooting

The following diagrams illustrate the primary degradation mechanisms and a logical workflow for troubleshooting.

Fig. 1: Primary Degradation Pathways cluster_oxidation Oxidative Pathway cluster_polymerization Polymerization Pathway Pyrrole 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole (Pure, Colorless Liquid) O2 Exposure to Air (O2) + Light/Heat Pyrrole->O2 Acid Trace Acid / Heat / Oxidized Species Pyrrole->Acid Oxidized Oxidized Intermediates (e.g., Pyrrolinones) O2->Oxidized Polymer Oligomers & Polymers (Colored, Insoluble) Oxidized->Polymer Can catalyze polymerization Degraded Degraded Product (Dark, Viscous, Impure) Oxidized->Degraded Acid->Polymer Polymer->Degraded

Caption: Primary degradation pathways for substituted pyrroles.

Fig. 2: Troubleshooting Workflow Start Problem Observed: - Discoloration - Particulates - Inconsistent Reactions CheckPurity Step 1: Assess Purity (GC-MS or ¹H NMR) Start->CheckPurity Pure Result: Pure (>98%) CheckPurity->Pure Yes Impure Result: Impure (<98%) CheckPurity->Impure No Store Step 3: Implement Strict Storage Protocol (Inert gas, cold, dark) Pure->Store Purify Step 2: Purify Compound (e.g., Vacuum Distillation) Impure->Purify Discard Step 2: Use a Fresh, Properly Stored Sample Impure->Discard Purify->Store Discard->Store End Proceed with Experiment Store->End

Caption: A logical workflow for troubleshooting pyrrole degradation.

Data & Protocols

Table 1: Summary of Recommended Storage & Handling Conditions
ParameterRecommendationRationale (The "Why")
Atmosphere Dry Argon or NitrogenDisplaces atmospheric oxygen, preventing the initiation of the primary autoxidation degradation pathway.[3][4]
Temperature 2-8 °C (Short-term) or ≤ -20 °C (Long-term)Reduces the kinetic rate of both oxidation and polymerization reactions, significantly extending shelf-life.[7]
Light Exposure Store in amber vials in the darkLight, particularly UV, provides the energy to initiate and propagate radical-based degradation reactions.[4][5]
Container Tightly-sealed borosilicate glass vial with a PTFE-lined capGlass is inert and non-reactive. A tight seal prevents the ingress of atmospheric oxygen and moisture.[5]
Handling Aliquot into smaller, single-use quantities under inert gasMinimizes repeated exposure of the bulk material to air and light, preserving the integrity of the stock.
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method to quickly assess the purity of your 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole and identify potential degradation products.[2]

Objective: To separate the main compound from volatile impurities and degradation products and confirm its identity.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of your compound at ~1 mg/mL in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Perform a serial dilution to a final concentration of ~10 µg/mL.

  • Instrument Parameters (Example):

    • GC Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Injection Volume: 1 µL (split mode, e.g., 50:1).

  • MS Parameters (Example):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Identify the peak corresponding to 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole by its retention time and mass spectrum (expected molecular ion).

    • Integrate all peaks in the chromatogram. Calculate purity as the (Area of Main Peak / Total Area of All Peaks) * 100%.

    • Analyze the mass spectra of impurity peaks to tentatively identify them (e.g., look for masses corresponding to dimers or oxidized species).

Protocol 2: Forced Degradation Study Workflow

This protocol helps to proactively understand the stability of your compound under various stress conditions.[4][8][9]

Objective: To intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.

Methodology:

  • Prepare Samples: For each condition, prepare a solution of the pyrrole derivative at a known concentration (e.g., 0.5 mg/mL) in a suitable solvent (e.g., acetonitrile/water). Prepare an unstressed "Control" sample stored at 2-8 °C in the dark.

  • Apply Stress Conditions:

    • Thermal Stress: Incubate a sample at an elevated temperature (e.g., 60 °C) for 24-48 hours.[4][8]

    • Oxidative Stress: Add a small amount of 3% hydrogen peroxide (H₂O₂) to a sample and keep it at room temperature for 8-24 hours, protected from light.[4][8]

    • Photolytic Stress: Expose a sample in a quartz cuvette or clear vial to a UV lamp (e.g., 254 nm) and a visible light source for a defined period, as per ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil next to it.[8]

    • Acid/Base Hydrolysis: Treat samples with 0.1 M HCl and 0.1 M NaOH, respectively, and incubate at a controlled temperature (e.g., 60 °C).[4][10] Periodically withdraw aliquots and neutralize them before analysis.

  • Analysis:

    • Analyze the control and all stressed samples by a suitable stability-indicating method, typically reverse-phase HPLC with UV detection.

    • Compare the chromatograms. The goal is to achieve partial degradation (e.g., 5-20%) where the main peak decreases and new degradation peaks appear.

    • This data is invaluable for identifying which conditions your compound is most sensitive to and for validating that your analytical method can separate the pure compound from its degradants.

References

  • PYRROLE -
  • Common impurities in commercial Pyrrole-2,3,4,5-d4 - Benchchem.
  • Handling, Purification & Troubleshooting of Pyrrole Deriv
  • Pyrrole - Santa Cruz Biotechnology.
  • Technical Support Center: Stability and Degradation of Alkyl
  • SAFETY D
  • Analysis of 5-(4-Chlorophenyl)
  • Addressing the instability of air-sensitive pyrrole-based semiconductors - Benchchem.
  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed.
  • Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative - ResearchG
  • Avoiding polymerization of pyrroles during synthesis - Benchchem.
  • Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety - MDPI.
  • What is the degradation mechanism of pyrrole? - Chemistry Stack Exchange.

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole in Aqueous Media

Welcome to the technical support center for 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous media. As a substituted pyrrole derivative, 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole is inherently hydrophobic, which can pose significant hurdles in various experimental and formulation contexts. This document provides a comprehensive overview of the underlying principles of its poor aqueous solubility and offers a range of practical strategies and detailed protocols to overcome these issues.

Understanding the Challenge: The Physicochemical Properties of 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole

PropertyEstimated Value/CharacteristicImplication for Aqueous Solubility
Molecular Formula C10H17NA significant hydrocarbon content contributes to its nonpolar nature.
Molecular Weight ~151.25 g/mol
LogP (Predicted) HighIndicates poor water solubility.
Hydrogen Bond Donors/Acceptors The pyrrole NH group can act as a hydrogen bond donor, and the nitrogen atom can be an acceptor.While capable of some hydrogen bonding, the bulky, nonpolar alkyl groups sterically hinder effective interaction with water molecules.
Physical State Likely a liquid at room temperatureThis necessitates solubilization strategies suitable for liquids.

The principle of "like dissolves like" is a fundamental concept in solubility.[1] Water is a highly polar solvent that forms an extensive network of hydrogen bonds. Hydrophobic molecules like 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole disrupt this network, which is energetically unfavorable, leading to their exclusion and resulting in low solubility.

Troubleshooting Guide: Strategies for Enhancing Aqueous Solubility

When faced with the poor aqueous solubility of 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole, a systematic approach to formulation development is crucial. The selection of a suitable solubilization strategy will depend on the specific requirements of your experiment, including the desired concentration, the intended application (e.g., in vitro assay, in vivo study), and potential toxicity or interference from the solubilizing agents.

Below is a troubleshooting guide presented in a question-and-answer format to address common issues and guide you toward an effective solution.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've tried dissolving 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole directly in my aqueous buffer, but it forms an insoluble phase. What is my first step?

A1: Direct dissolution in aqueous media is expected to fail due to the compound's hydrophobicity. The first and simplest approach is to employ a co-solvent system .

Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[2] This makes the environment more favorable for the dissolution of nonpolar compounds by reducing the interfacial tension between the hydrophobic solute and the aqueous solution.[2]

Recommended Co-solvents:

  • Ethanol: A commonly used and generally well-tolerated co-solvent.

  • Propylene glycol (PG): Often used in pharmaceutical formulations.

  • Polyethylene glycol 400 (PEG 400): A low-molecular-weight PEG that is liquid at room temperature and miscible with water.

  • Dimethyl sulfoxide (DMSO): A powerful aprotic solvent, but be mindful of its potential to affect biological systems.

Actionable Protocol: Co-Solvent Solubilization

  • Stock Solution Preparation: First, dissolve the 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole in a minimal amount of your chosen co-solvent (e.g., 100% ethanol or DMSO) to create a high-concentration stock solution.

  • Serial Dilution: Perform serial dilutions of this stock solution into your aqueous buffer. It is critical to add the stock solution to the buffer while vortexing or stirring to promote rapid dispersion and prevent precipitation.

  • Observation: Visually inspect for any signs of precipitation or cloudiness. If precipitation occurs, you have exceeded the solubility limit for that co-solvent/buffer ratio.

Troubleshooting:

  • Precipitation upon dilution: This is a common issue. Try using a higher percentage of the co-solvent in your final solution, if your experimental system allows. Alternatively, you may need to explore other solubilization techniques.

  • Co-solvent toxicity/interference: Always run a vehicle control (your aqueous buffer with the same concentration of co-solvent but without the compound) in your experiments to account for any effects of the co-solvent itself.

Q2: The use of co-solvents is affecting my cellular assay. Are there alternative, less disruptive methods?

A2: Yes. When co-solvents are not suitable, surfactant-based micellar solubilization or cyclodextrin complexation are excellent alternatives.

Causality of Surfactants: Surfactants are amphiphilic molecules, meaning they have a polar (hydrophilic) head group and a nonpolar (hydrophobic) tail. In aqueous solutions above a certain concentration (the critical micelle concentration or CMC), they self-assemble into micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, while the hydrophilic exterior allows the entire complex to be dispersed in water.[3]

Causality of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[3] They can form inclusion complexes by encapsulating the hydrophobic guest molecule (2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole) within their cavity, thereby increasing its apparent water solubility.[3][4]

Recommended Surfactants:

  • Tween 80 (Polysorbate 80): A non-ionic surfactant widely used in pharmaceutical formulations.

  • Cremophor® EL: A polyoxyethylated castor oil derivative, though it has been associated with hypersensitivity reactions in some applications.[5]

  • Solutol® HS 15: A newer non-ionic surfactant with a good safety profile.[3]

Recommended Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Commonly used to improve the solubility and stability of drugs.[3]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative with high aqueous solubility and low toxicity.[3]

Actionable Protocol: Cyclodextrin Inclusion Complexation

  • Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in your aqueous buffer to the desired concentration.

  • Add the Compound: Add the 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole to the cyclodextrin solution.

  • Facilitate Complexation: Stir or sonicate the mixture for several hours at a controlled temperature to facilitate the formation of the inclusion complex.

  • Filtration (Optional but Recommended): Filter the solution through a 0.22 µm filter to remove any undissolved compound.

Troubleshooting:

  • Incomplete Solubilization: The concentration of the cyclodextrin may be too low. Try increasing the cyclodextrin concentration. The stoichiometry of the complex (e.g., 1:1, 1:2 guest:host) will influence the amount of cyclodextrin needed.

  • Competition: Be aware that other components in your media could potentially compete with your compound for the cyclodextrin cavity.

Q3: I need to formulate 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole for oral administration in an animal model. What are my best options?

A3: For oral delivery, lipid-based formulations are a highly effective strategy. These formulations can enhance the solubility of lipophilic drugs and facilitate their absorption in the gastrointestinal tract.[3]

Causality: Lipid-based drug delivery systems (LBDDS) work by dissolving the hydrophobic compound in a lipid, oil, or surfactant blend. Upon contact with the aqueous environment of the gut, these systems can form fine emulsions or micellar solutions, which keep the drug in a solubilized state and present it for absorption.[3]

Types of Lipid-Based Formulations:

  • Simple Oil Solutions: The compound is dissolved in a pharmaceutically acceptable oil (e.g., medium-chain triglycerides - MCTs).

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): Similar to SEDDS but form thermodynamically stable microemulsions with smaller droplet sizes.

Actionable Protocol: Simple Oil Solution for Preclinical Oral Dosing

  • Select a Vehicle: Choose a suitable oil such as sesame oil, corn oil, or a commercial preparation like Labrafac™ PG.

  • Dissolution: Add the 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole to the selected oil.

  • Mixing: Gently heat (if the compound is stable) and stir the mixture until the compound is completely dissolved.

  • Administration: The resulting solution can be administered directly by oral gavage.

Troubleshooting:

  • Drug Precipitation: If the drug precipitates out of the oil over time, you may need to add a co-solvent or move to a more complex SEDDS/SMEDDS formulation.

  • Viscosity: Highly viscous formulations can be difficult to administer. The addition of a co-solvent can help to reduce viscosity.

Workflow for Selecting a Solubilization Strategy

To assist in choosing the most appropriate method, the following workflow is recommended:

G start Start: Insoluble Compound in Aqueous Media cosolvent Attempt Co-solvent System (e.g., Ethanol, DMSO) start->cosolvent cosolvent_ok Is co-solvent compatible with experiment? cosolvent->cosolvent_ok success Proceed with Experiment cosolvent_ok->success Yes surfactant_cd Explore Surfactants (e.g., Tween 80) or Cyclodextrins (e.g., HP-β-CD) cosolvent_ok->surfactant_cd No surfactant_cd_ok Is solubility sufficient? surfactant_cd->surfactant_cd_ok surfactant_cd_ok->success Yes lipid Consider Lipid-Based Formulations (e.g., SEDDS, Oil Solution) surfactant_cd_ok->lipid No lipid_ok Is formulation suitable for route of administration? lipid->lipid_ok lipid_ok->success Yes reformulate Re-evaluate Formulation or Consider Chemical Modification lipid_ok->reformulate No

Caption: Decision workflow for selecting a solubilization strategy.

Advanced Strategies

For particularly challenging cases, more advanced techniques can be considered:

  • Solid Dispersions: The compound is dispersed in a solid hydrophilic carrier, often a polymer. This can enhance the dissolution rate by presenting the drug in an amorphous state.[4]

  • Nanosizing: Reducing the particle size of the compound to the nanometer range increases the surface area-to-volume ratio, which can lead to a higher dissolution rate according to the Noyes-Whitney equation.[3]

  • Chemical Modification: In some drug development contexts, a prodrug approach may be employed, where a hydrophilic moiety is temporarily attached to the parent molecule to improve solubility and is later cleaved in vivo to release the active compound.[6]

Conclusion

Overcoming the solubility challenges of 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole in aqueous media requires a systematic and informed approach. By understanding the physicochemical properties of the compound and the mechanisms of various solubilization techniques, researchers can select and optimize a formulation strategy that is compatible with their experimental goals. Starting with simple co-solvent systems and progressing to more sophisticated methods like cyclodextrin complexation or lipid-based formulations provides a clear path to achieving the desired aqueous concentrations for this hydrophobic molecule.

References
  • Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.

  • Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research - ACS Publications.

  • Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes | Request PDF. ResearchGate.

  • Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. Google Patents.

  • Dissolving Hydrophobic Compounds. JoVE Journal.

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.

  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.

  • 1H-Pyrrole, 2-ethyl-4-methyl- | C7H11N. PubChem.

  • Strategies for the formulation development of poorly soluble drugs via oral route.

  • 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole. BLDpharm.

  • Formulation of poorly soluble compounds. EMA.

  • ethyl 1-isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate. Chemical Synthesis Database.

  • Formulation strategies for poorly soluble drugs. ResearchGate.

  • 1H-Pyrrole, 2-ethyl-4-methyl-. the NIST WebBook.

  • 4-Ethyl-2-methyl-1H-pyrrole | C7H11N. PubChem.

  • 2-Isopropyl-4-methylthiazole. Sigma-Aldrich.

  • 1H-Pyrrole, 2-ethyl-. the NIST WebBook - National Institute of Standards and Technology.

  • Determining the Solubility of 2,3,4,5-tetramethyl-1H-pyrrole in Organic Solvents: A Technical Guide. Benchchem.

  • 1H-Pyrrole, 2-methyl-. Cheméo.

  • Solvent Miscibility Table. Sigma-Aldrich.

  • Ethyl 1-isopropyl-4-methyl-1H-pyrrole-3-carboxylate. ChemScene.

  • 2-Ethyl-4-methyl-1H-pyrrole — Chemical Substance Information. NextSDS.

  • 2-Ethyl-4-isopropyl-3-methyl-1H-pyrrole. BLDpharm.

Sources

Troubleshooting

Technical Support Center: High-Grade Purification of 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole

Welcome to the technical support center for the purification of 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole. This guide is designed for researchers, scientists, and drug development professionals who require this compound in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole. This guide is designed for researchers, scientists, and drug development professionals who require this compound in high purity for their applications. As substituted pyrroles are known for their sensitivity to oxidation and polymerization, this document provides in-depth troubleshooting advice and detailed protocols to navigate the challenges associated with their purification.

Frequently Asked Questions (FAQs)

Q1: My crude 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole is a dark brown or black oil. Is this normal?

A1: Yes, it is quite common for crude substituted pyrroles to be dark in color.[1] This discoloration is typically due to the formation of oxidation and polymerization byproducts, which are highly chromophoric.[1][2] The pyrrole ring is electron-rich and susceptible to degradation upon exposure to air (oxygen), light, and acidic conditions, which are often present during synthesis and work-up.[1][3] The primary goal of purification is to remove these colored impurities to yield a pale yellow or colorless product.

Q2: What are the most likely impurities in my crude product?

A2: The impurity profile largely depends on the synthetic route employed, which is often a variation of the Paal-Knorr synthesis for this substitution pattern.[4] Common impurities include:

  • Unreacted Starting Materials: Such as 3-methyl-2,5-heptanedione and isopropylamine.

  • Oxidation Byproducts: Exposure to air can form various pyrrolinones or other oxidized species.[2]

  • Polymeric Materials: Pyrroles can undergo acid-catalyzed or oxidative polymerization, resulting in tarry, high-molecular-weight substances.[1][2][3]

  • Solvent Residues: Residual solvents from the reaction and extraction steps.

Q3: How should I store the purified 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole to maintain its purity?

A3: Due to its high sensitivity, the purified pyrrole must be stored with care to prevent degradation. The recommended storage conditions are under an inert atmosphere (argon or nitrogen), in a tightly sealed amber vial to protect from light, and at low temperatures, preferably -20°C for long-term storage.[1]

Q4: Which primary purification technique is most suitable for my scale?

A4: The optimal technique depends on the quantity of material and the desired final purity:

  • Small Scale (< 2 g): Flash column chromatography is highly effective for achieving excellent purity by removing closely related impurities.[1]

  • Medium to Large Scale (2 g - 50 g): Fractional vacuum distillation is the most practical and scalable method. It is particularly effective at removing non-volatile impurities like polymers and baseline materials.[1][5]

  • Very High Purity (>99.5%): For applications requiring the highest purity, a multi-step approach is recommended. This typically involves an initial fractional vacuum distillation followed by a final polishing step using preparative HPLC.[6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole.

Problem 1: My product is still colored after column chromatography.

  • Possible Cause 1: Co-elution of Impurities. A colored, non-polar impurity may have a similar polarity to your product and co-elutes.

    • Solution: Adjust the solvent system for your flash chromatography. Decrease the initial polarity of the eluent (e.g., switch from 5% Ethyl Acetate/Hexanes to 2-3% Ethyl Acetate/Hexanes) to increase the separation between your product and the impurity. Running a detailed gradient elution can also improve resolution.

  • Possible Cause 2: On-column Degradation. Silica gel is weakly acidic and can promote the degradation of sensitive pyrroles, leading to discoloration during the purification process.

    • Solution: Deactivate the silica gel by adding a small amount of a tertiary amine, such as triethylamine (~0.5-1% v/v), to your eluent.[1] This neutralizes the acidic sites on the silica surface, minimizing product degradation. Alternatively, use a less acidic stationary phase like neutral alumina.

Problem 2: The yield is very low after fractional vacuum distillation.

  • Possible Cause 1: Thermal Decomposition. Although vacuum distillation lowers the boiling point, prolonged exposure to high temperatures can still cause the pyrrole to decompose or polymerize in the distillation flask.

    • Solution: Ensure you have a good vacuum (e.g., <1 mmHg) to distill the product at the lowest possible temperature. Use a Kugelrohr apparatus for small-scale distillations, as it minimizes the residence time at high temperatures. For larger scales, ensure efficient stirring to prevent localized overheating.

  • Possible Cause 2: Inefficient Fraction Collection. Poor separation between the forerun, main fraction, and tail fractions can lead to discarding a significant portion of the product.

    • Solution: Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column) to achieve better separation.[5] Monitor the distillation carefully by collecting smaller fractions and analyzing their purity by TLC or GC-MS before combining them.

Problem 3: NMR analysis shows broad, unresolved signals in the baseline.

  • Possible Cause: Presence of Polymeric Impurities. Broad signals in both the aromatic and aliphatic regions of an NMR spectrum are characteristic of oligomeric or polymeric materials.[2] These impurities may persist even after initial purification.

    • Solution: Polymeric impurities are typically non-volatile. A fractional vacuum distillation is the most effective method to separate the desired monomeric pyrrole from these high-molecular-weight contaminants.[1][2] If the product is a solid, recrystallization can also be effective.

Problem 4: My final product purity, assessed by GC-MS, is lower than expected.

  • Possible Cause 1: Water Contamination. Water can be difficult to remove and may form azeotropes. Its presence can be confirmed by Karl Fischer titration.

    • Solution: Before distillation, dry the crude product thoroughly with a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate. For very low water content, a pre-treatment step involving heating with an activated carboxylic acid derivative (e.g., an anhydride) can chemically remove water before distillation.[7]

  • Possible Cause 2: Persistent Starting Material. If a starting material has a boiling point close to the product, it may co-distill.

    • Solution: If distillation fails to provide adequate separation, flash column chromatography is the preferred alternative.[6] Choose a solvent system that provides good separation between the product and the persistent starting material on a TLC plate (ΔRf > 0.2).

Purification Strategy Decision Workflow

The following diagram outlines a decision-making process for selecting the appropriate purification strategy.

Purification_Workflow Purification Strategy for 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole start Crude Product tlc_analysis Analyze by TLC & assess color start->tlc_analysis is_tarry Is it a dark tar or oil? tlc_analysis->is_tarry distillation Fractional Vacuum Distillation is_tarry->distillation Yes (High in Polymers) chromatography Flash Column Chromatography is_tarry->chromatography No (Fewer Impurities) purity_check1 Assess Purity (GC-MS, NMR) distillation->purity_check1 purity_check1->chromatography Purity Not OK (e.g., close-boiling impurities) final_product High-Purity Product (>98%) purity_check1->final_product Purity OK purity_check2 Assess Purity (GC-MS, NMR) chromatography->purity_check2 purity_check2->distillation Purity Not OK (e.g., baseline material) purity_check2->final_product Purity OK further_purification Consider Preparative HPLC for >99.5% Purity final_product->further_purification

Caption: Decision workflow for selecting a purification method.

Purification Techniques: A Comparative Summary

The table below summarizes the effectiveness of primary purification techniques for removing common impurities associated with 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole.

Purification MethodTarget ImpuritiesExpected PurityTypical YieldAdvantages & Disadvantages
Fractional Vacuum Distillation Polymers, salts, non-volatile residues, some starting materials95-99%[1]70-90%[1]Pro: Excellent for large scales; effectively removes tars. Con: May not separate compounds with close boiling points; risk of thermal degradation.
Flash Column Chromatography Close-polarity impurities, starting materials, colored byproducts>98%[1][6]60-95%[1]Pro: High resolution for difficult separations. Con: Can be slow; potential for product loss or degradation on silica gel.[1]
Recrystallization Byproducts with different solubility profiles>99%[1]50-85%[1]Pro: Can yield very high purity material. Con: Only applicable if the product is a solid; requires finding a suitable solvent system.
Preparative HPLC Trace impurities, isomers>99.5%[6]40-60%[6]Pro: Highest achievable purity. Con: Expensive; low throughput; not ideal for large quantities.

Detailed Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

This protocol is ideal for purifying multi-gram quantities of the crude pyrrole, especially when significant polymeric residue is present.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a vacuum-jacketed distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump via a cold trap (liquid nitrogen or dry ice/acetone).

  • Drying: Dissolve the crude oil in a minimal amount of a volatile solvent like diethyl ether. Dry the solution over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to remove the solvent completely.

  • Distillation: Transfer the dried crude oil to the distillation flask. Begin stirring and slowly apply vacuum.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Forerun: Collect the initial low-boiling fraction, which may contain residual solvents and volatile impurities.

    • Main Fraction: Once the temperature stabilizes at the boiling point of the product under the applied vacuum, switch to a clean receiving flask and collect the main fraction. The purified 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole should be a colorless to pale yellow liquid.

    • Tail: As the distillation nears completion, the temperature may rise or fluctuate. Stop the distillation before high-boiling, colored impurities begin to distill over.

  • Storage: Immediately transfer the purified product to a clean, amber vial and store under an inert atmosphere at -20°C.

Protocol 2: Flash Column Chromatography

This method is best for small-scale purification or for separating impurities that are difficult to remove by distillation.

Chromatography_Workflow Flash Column Chromatography Workflow prep 1. Column Preparation (Slurry pack silica in hexanes) load 2. Sample Loading (Adsorb crude onto silica or load in minimal DCM) prep->load elute 3. Elution (Start with low polarity eluent, e.g., 2% EtOAc/Hexanes) load->elute monitor 4. Fraction Monitoring (Collect fractions and analyze by TLC) elute->monitor combine 5. Combine Pure Fractions monitor->combine concentrate 6. Solvent Removal (Rotary evaporation) combine->concentrate product Purified Product concentrate->product

Caption: Step-by-step workflow for flash column chromatography.

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a solvent system (typically Ethyl Acetate in Hexanes) that gives the product an Rf value of approximately 0.25-0.35 and provides good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% Hexanes). Pour the slurry into a glass column and allow it to pack under light pressure, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude pyrrole in a minimal amount of a moderately polar solvent like dichloromethane.[6] Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the product down the column.[6]

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the fractions that contain the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Purity Assessment by GC-MS

This protocol confirms the purity of the final product and identifies any remaining trace impurities.

  • Sample Preparation: Prepare a dilute solution of the purified pyrrole (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.[8]

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[8]

  • GC Method:

    • Column: A standard non-polar capillary column (e.g., 30m DB-5ms) is suitable.

    • Injection: Inject 1 µL of the sample solution into the GC inlet heated to ~250°C.

    • Oven Program: A typical temperature program starts at 50°C, holds for 2 minutes, then ramps at 10-20°C/min to 280°C, and holds for 5 minutes.[8]

  • MS Method: The mass spectrometer should scan a mass range appropriate for the product and expected impurities (e.g., m/z 40-400).

  • Analysis: The resulting chromatogram should ideally show a single, sharp peak. Purity can be estimated by the area percentage of this peak. The mass spectrum of the peak should correspond to the molecular weight of 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole (165.27 g/mol ).

References

  • Technical Support Center: Purification of 1-(4-Methoxycinnamoyl)pyrrole - Benchchem.
  • Common impurities in commercial Pyrrole-2,3,4,5-d4 - Benchchem.
  • Technical Support Center: Purification of 3,4-Diethyl-2,5-dimethyl-1H-pyrrole - Benchchem.
  • Troubleshooting common issues in Paal-Knorr pyrrole synthesis - Benchchem.
  • Purity Confirmation of Synthesized 1-Phenyl-2,5-dihydro-1H-pyrrole: A Comparative Guide to Analytical Techniques - Benchchem.
  • What are the separation methods for pyrrole and its mixtures? - Blog - Biosynce.
  • Purification of crude pyrroles - US5502213A - Google Patents.
  • PYRROLE - St.Peter's Institute of Pharmaceutical Sciences.

Sources

Optimization

Technical Support Center: Stabilizing 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole. Pyrrole and its derivatives are known for their susceptibilit...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole. Pyrrole and its derivatives are known for their susceptibility to oxidation, which can compromise experimental outcomes. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to prevent and mitigate the oxidation of this tetra-substituted pyrrole in an open-air environment.

Understanding the Challenge: The Instability of Substituted Pyrroles

Pyrroles are electron-rich aromatic heterocycles, a characteristic that makes them valuable in synthesis but also prone to oxidation, particularly in the presence of atmospheric oxygen.[1][2][3] This process, often a free-radical chain reaction known as autoxidation, can lead to the formation of colored impurities, oligomers, and polymers, collectively known as "pyrrole black."[4] The substitution pattern on the pyrrole ring, including the presence of alkyl groups in 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole, influences the electron density and steric environment, which in turn affects its stability and oxidation potential. While bulky substituents can offer some steric protection, they do not eliminate the risk of oxidation.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: My previously colorless sample of 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole has turned yellow/brown. What is happening?

A1: The color change you are observing is a classic indicator of oxidation. Upon exposure to air and sometimes light, the pyrrole ring undergoes oxidation, leading to the formation of highly colored byproducts and polymeric materials. This degradation can significantly impact the purity and reactivity of your compound in subsequent experimental steps.

Q2: I need to handle my pyrrole derivative in the open for a short period. What is the single most critical precaution I should take?

A2: If brief exposure to air is unavoidable, the most critical step is to minimize the time of exposure and to work with cooled solutions if possible. However, for any procedure requiring more than a few minutes of air exposure, it is highly recommended to use an inert atmosphere.

Q3: Can I store my 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole in a standard screw-cap vial in the refrigerator?

A3: Standard screw-cap vials are not sufficient to protect against air exposure over time. For long-term storage, the compound should be stored under an inert atmosphere (argon or nitrogen) in a sealed container, such as a Schlenk flask or a vial with a Teflon-lined septum cap, and kept in a refrigerator or freezer to minimize thermal degradation.

Q4: I suspect my sample is already partially oxidized. How can I confirm this and can I purify it?

A4: You can confirm oxidation by using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS). Oxidized impurities will typically appear as additional spots on a TLC plate or extra peaks in a chromatogram. Purification of oxidized pyrroles can be challenging due to the polymeric nature of the byproducts. However, for minor oxidation, column chromatography on silica gel may be effective. It is advisable to perform the chromatography quickly and, if possible, under an inert atmosphere.

Troubleshooting Guide

Symptom Possible Cause Recommended Solution(s)
Rapid discoloration of the pyrrole upon exposure to air. High susceptibility to autoxidation.Immediately handle the compound under an inert atmosphere (see Protocol 1). For short-term handling, consider adding a radical inhibitor like BHT (see Protocol 2).
Formation of an insoluble black or brown precipitate. Advanced polymerization due to extensive oxidation.Filter the solution to remove the precipitate. The remaining solution should be handled strictly under inert conditions. Consider re-purification if the purity is compromised.
Inconsistent results in reactions using the pyrrole. Degradation of the starting material.Always use freshly purified or properly stored 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole. Confirm purity via TLC or NMR before use.
Streaking on TLC plates during reaction monitoring. On-plate decomposition of the pyrrole.Prepare TLC samples in a solvent containing a small amount of a non-polar antioxidant. Spot quickly and elute immediately.

Experimental Protocols

Protocol 1: Handling 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole under an Inert Atmosphere

This protocol describes the use of a Schlenk line for the safe handling of liquid air-sensitive compounds. A glovebox provides an even more controlled environment.[5][6][7][8]

Materials:

  • Schlenk flask

  • Schlenk line with a dual vacuum/inert gas manifold

  • Inert gas (Argon or Nitrogen)

  • Vacuum pump

  • Glass syringes and needles (oven-dried)

  • Rubber septa (oven-dried)

  • 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole

  • Degassed solvent (see Protocol 3)

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C overnight) and allowed to cool in a desiccator.

  • Assembly: Assemble the Schlenk flask with a magnetic stir bar and seal it with a rubber septum. Connect the side arm of the flask to the Schlenk line via thick-walled vacuum tubing.

  • Purging with Inert Gas:

    • Evacuate the flask by opening the stopcock to the vacuum line.

    • After a few minutes, close the stopcock to the vacuum and slowly open it to the inert gas line to backfill the flask.

    • Repeat this vacuum/inert gas cycle at least three times to ensure a completely inert atmosphere.[5]

  • Solvent/Reagent Transfer:

    • To add a degassed solvent, use a clean, dry syringe. Flush the syringe with the inert gas from the Schlenk line before drawing up the liquid.

    • To transfer the 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole, use a separate, clean, dry, and inert gas-flushed syringe.

    • Pierce the septum of the storage vessel containing the pyrrole and withdraw the desired amount. It is good practice to draw a small amount of inert gas into the syringe after the liquid to act as a buffer.

    • Carefully inject the pyrrole into the reaction flask through the septum.

G cluster_0 Schlenk Line Setup cluster_1 Reaction Vessel Inert Gas Source Inert Gas Source Manifold Manifold Inert Gas Source->Manifold Schlenk Flask Schlenk Flask Manifold->Schlenk Flask Vacuum/Inert Gas Cycles Vacuum Pump Vacuum Pump Vacuum Pump->Manifold Syringe (Pyrrole) Syringe (Pyrrole) Syringe (Pyrrole)->Schlenk Flask Transfer Syringe (Solvent) Syringe (Solvent) Syringe (Solvent)->Schlenk Flask Transfer Start Start Start->Inert Gas Source Start->Vacuum Pump

Caption: Workflow for handling air-sensitive compounds using a Schlenk line.

Protocol 2: Use of Butylated Hydroxytoluene (BHT) as a Radical Inhibitor

Butylated hydroxytoluene (BHT) is a phenolic antioxidant that can scavenge free radicals and inhibit the autoxidation chain reaction.[9][10] It can be added to solutions of the pyrrole derivative for short-term handling in air.

Materials:

  • 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole

  • Butylated hydroxytoluene (BHT)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

Procedure:

  • Prepare a Stock Solution of BHT: Dissolve a known amount of BHT in the desired anhydrous solvent to make a stock solution (e.g., 1 mg/mL).

  • Determine the Required Concentration: A typical final concentration of BHT is in the range of 50-200 ppm (parts per million). For a 1 M solution of the pyrrole, this would correspond to a very small molar ratio. It is often more practical to add a small volume of the BHT stock solution.

  • Addition of BHT: To your solution of 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole, add the calculated amount of the BHT stock solution.

  • Mixing: Gently swirl the solution to ensure the BHT is evenly distributed.

  • Important Considerations:

    • BHT is an effective inhibitor for short-term exposure. For long-term storage, an inert atmosphere is still the most reliable method.

    • Be aware that BHT will be present in your reaction mixture and may need to be removed during purification. BHT is relatively non-polar and can often be separated by column chromatography.

    • The optimal concentration of BHT may need to be determined empirically for your specific application.

G Pyrrole Pyrrole Pyrrole Radical Pyrrole Radical Pyrrole->Pyrrole Radical Initiation (O2, Light, etc.) Oxygen (Air) Oxygen (Air) Radical Initiator Radical Initiator Oxidized Products Oxidized Products Pyrrole Radical->Oxidized Products Propagation Stable BHT Radical Stable BHT Radical Pyrrole Radical->Stable BHT Radical Inhibition by BHT BHT BHT BHT->Stable BHT Radical Radical Scavenging

Caption: Mechanism of BHT as a radical scavenger to inhibit pyrrole oxidation.

Protocol 3: Degassing Solvents

Dissolved oxygen in solvents can initiate and propagate oxidation. Therefore, it is crucial to use degassed solvents when working with air-sensitive compounds.[5]

Method 1: Freeze-Pump-Thaw

This is the most effective method for removing dissolved gases.

  • Place the solvent in a Schlenk flask and securely attach it to a Schlenk line.

  • Freeze the solvent using a liquid nitrogen bath.

  • Once completely frozen, open the stopcock to the vacuum line and evacuate for several minutes.

  • Close the stopcock and thaw the solvent in a warm water bath. You will see bubbles of gas being released from the solvent.

  • Repeat the freeze-pump-thaw cycle at least three times.

  • After the final thaw, backfill the flask with an inert gas.

Method 2: Sparging

This method is simpler but less rigorous than freeze-pump-thaw.

  • Insert a long needle or a glass frit connected to an inert gas line into the solvent.

  • Bubble the inert gas through the solvent for at least 30 minutes.

  • Maintain a positive pressure of the inert gas over the solvent after sparging.

References

  • Krzeszewski, M., Świder, P., Dobrzycki, Ł., & Gryko, D. T. (2016). The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. Chemical Communications, 52(82), 12196-12199. [Link]

  • Krzeszewski, M., Świder, P., Dobrzycki, Ł., & Gryko, D. T. (2016). The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. Semantic Scholar. [Link]

  • Krzeszewski, M., Świder, P., Dobrzycki, Ł., & Gryko, D. T. (2016). The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. Chemical Communications. [Link]

  • Zhou, P., Zhang, T., Lu, Q., Xie, Y., & Huang, L. (2025). Synthesis of Tetrasubstituted Pyrroles via DBU-Mediated Cyclization of Unactivated Propargyl Tertiary Amines. The Journal of Organic Chemistry. [Link]

  • Zhou, P., Zhang, T., Lu, Q., Xie, Y., & Huang, L. (2025). Synthesis of Tetrasubstituted Pyrroles via DBU-Mediated Cyclization of Unactivated Propargyl Tertiary Amines. The Journal of Organic Chemistry. [Link]

  • Movassaghi, M., & Hunt, D. K. (2008). Silylpyrrole Oxidation En Route to Saxitoxin Congeners Including 11-Saxitoxinethanoic Acid. PMC. [Link]

  • Wikipedia. (n.d.). Air-free technique. In Wikipedia. Retrieved from [Link]

  • Kamal, A., & Reddy, K. S. (2006). Novel Oxidation of Proline Derivatives to Pyrroles by Hypervalent Iodine. Synthetic Communications, 28(17), 3297-3302. [Link]

  • Oxford Academic. (2023). 7 General techniques for handling air-sensitive compounds. In Transition Metals in Organic Synthesis: A Practical Approach. [Link]

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  • Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • Lai, M., Fan, W., Chu, W., Zhang, R., Gao, Z., Han, L., ... & Ji, X. (2023). Synthesis, Thermal Stability and Antifungal Evaluation of Two New Pyrrole Esters. Research Square. [Link]

  • Lown, J. W., & Itoh, T. (1985). Oxidations of tetraphenylpyrroles. The Journal of Organic Chemistry, 50(23), 4481-4487. [Link]

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  • Geronikaki, A., & Gavalas, A. (2006). Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation. Current Medicinal Chemistry, 13(21), 2467-2481. [Link]

  • VKM. (2018, May 24). Protocol for the risk assessment of butylated hydroxytoluene (BHT). Norwegian Scientific Committee for Food and Environment. [Link]

  • Wang, Y., et al. (2025). Visible Light Catalysis Promoted the Synthesis of Tetra‐C‐Substituted Pyrroles under External‐Oxidant‐Free Conditions. ResearchGate. [Link]

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  • Lai, M., Fan, W., Chu, W., Zhang, R., Gao, Z., Han, L., ... & Ji, X. (2023). Enzymatic synthesis of novel pyrrole esters and their thermal stability. PMC. [Link]

  • OEHS. (n.d.). GUIDELINE. Wayne State University. [Link]

  • Ou, Z., et al. (2012). 2-Ethyl 4-methyl 5-ethyl-3-methyl-1H-pyrrole-2,4-dicarboxylate. PMC. [Link]

  • Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE. [Link]

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Troubleshooting

Technical Support Center: Crystallization of 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole

Welcome to the technical support center for the crystallization of substituted pyrrole derivatives. This guide is specifically tailored to address the challenges and questions researchers may encounter when working with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of substituted pyrrole derivatives. This guide is specifically tailored to address the challenges and questions researchers may encounter when working with 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole. As a multi-substituted, N-alkylated pyrrole, this compound presents unique purification challenges. This document provides in-depth troubleshooting guides and FAQs to navigate the solvent selection and crystallization process effectively, ensuring you can achieve high-purity crystalline material.

Part 1: Initial Characterization & Troubleshooting

The first critical step in developing a crystallization protocol is to characterize your crude product. Multi-substituted pyrroles, particularly those with alkyl chains, may not be crystalline solids at room temperature.

Question: My purified 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole is an oil, not a solid. Can I still crystallize it?

Answer: Yes, this is a common occurrence and does not preclude crystallization. The phenomenon is known as "oiling out," where the compound separates from the solution as a liquid phase instead of a solid crystal lattice.[1][2] This often happens if the melting point of the compound is low or if impurities are depressing the melting point.[2]

Troubleshooting Strategy for Oiled-Out Products:

  • Confirm Purity: Before attempting crystallization, ensure the oil is of high purity (e.g., >95% by NMR or GC-MS). Impurities are a primary cause of crystallization failure. If significant impurities are present, repurify by column chromatography.

  • Induce Nucleation: An oil is essentially a supersaturated solution awaiting nucleation (the initial formation of a crystal). This can be induced by:

    • Scratching: Use a glass rod to scratch the inside surface of the flask below the level of the oil. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[2]

    • Seeding: If you have a small amount of solid material from a previous attempt, add a single, tiny crystal to the oil. This "seed" will act as a template for further crystal growth.[3][4]

    • Lowering Temperature: Cool the flask slowly to a very low temperature (e.g., -20°C or -78°C) to see if solidification occurs.

    • Antisolvent Addition: Slowly add a solvent in which your compound is insoluble (an "antisolvent"). This will be discussed in detail in the protocols below.

Part 2: Solvent Selection: A Systematic Approach

The choice of solvent is the most critical parameter in a successful crystallization. The ideal solvent will dissolve your compound completely at an elevated temperature but poorly at room temperature or below.[5][6] Given the structure of 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole (a non-polar, hydrophobic molecule), the principle of "like dissolves like" suggests that non-polar to moderately polar solvents are the most promising candidates.[7][8]

Logical Workflow for Solvent Selection

The following diagram outlines a systematic workflow for identifying a suitable crystallization solvent.

Solvent_Selection_Workflow cluster_0 Phase 1: Solubility Screening cluster_1 Phase 2: Decision Making start Start: Crude Product (Oil or Solid) solubility_test Solubility Test: ~10-20 mg of compound in 0.5 mL of test solvent start->solubility_test observe_rt Observe at Room Temp solubility_test->observe_rt observe_hot Heat to near boiling observe_rt->observe_hot decision_rt Soluble at RT? observe_rt->decision_rt observe_cool Cool to 0°C observe_hot->observe_cool decision_hot Soluble when Hot? observe_hot->decision_hot decision_cool Crystals Form on Cooling? observe_cool->decision_cool decision_rt->decision_hot No outcome_bad Outcome: Unsuitable (Too Soluble) decision_rt->outcome_bad Yes decision_hot->decision_cool Yes outcome_insoluble Outcome: Unsuitable (Insoluble) decision_hot->outcome_insoluble No outcome_good Outcome: Good Candidate (Proceed to Bulk Trial) decision_cool->outcome_good Yes outcome_antisolvent Outcome: Candidate for Antisolvent System decision_cool->outcome_antisolvent No (Stays in Solution)

Caption: Systematic workflow for selecting a crystallization solvent.

Recommended Solvents for Screening

The following table provides a list of suitable starting solvents for screening, ordered by decreasing polarity.

SolventPolarity (Relative)Boiling Point (°C)Rationale & Suitability for Pyrrole Derivative
Ethanol High78May be too polar, but worth testing. Can be a good solvent for forming hydrogen bonds if impurities are present.
Isopropanol High82Similar to ethanol, good for slow cooling due to higher boiling point.[8]
Acetonitrile Medium-High82A versatile solvent for many nitrogen-containing heterocycles.[8][9]
Ethyl Acetate Medium77A good general-purpose solvent for moderately polar to non-polar compounds.
Toluene Low111Excellent for non-polar compounds. Its high boiling point allows for a large temperature gradient for cooling.[8][10]
Heptane/Hexane Very Low98 / 69Excellent candidates. Likely to show low solubility at room temp and good solubility when hot.[9]

Part 3: Experimental Protocols

Always use clean, dry glassware. Scratches or dust can cause premature crystallization.[8]

Protocol 1: Single Solvent Slow Cooling Crystallization

This is the most common and ideal method.[7]

  • Dissolution: Place the crude 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., heptane or toluene).

  • Heating: Gently heat the mixture with swirling (e.g., on a hot plate) until the compound fully dissolves.[11] If it doesn't dissolve, add more solvent dropwise until a clear solution is obtained at the boiling point. Do not add excess solvent , as this will reduce your yield.[2]

  • Slow Cooling: Cover the flask (e.g., with a watch glass) and allow it to cool slowly and undisturbed to room temperature.[11] Rapid cooling leads to small, impure crystals.[2]

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).[5][6]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any soluble impurities clinging to the surface.[7]

  • Drying: Allow the crystals to dry under vacuum to remove residual solvent.

Protocol 2: Antisolvent Crystallization

This method is useful if no single solvent is ideal or if your compound is an oil.[3][6]

  • Dissolution: Dissolve the compound in a minimal amount of a "good" solvent in which it is very soluble (e.g., ethyl acetate or dichloromethane).

  • Antisolvent Addition: Slowly add a "poor" solvent (antisolvent) in which the compound is insoluble (e.g., hexane or heptane) dropwise with swirling.

  • Nucleation: Continue adding the antisolvent until the solution becomes persistently cloudy (turbid). This indicates the point of nucleation.

  • Re-dissolution & Cooling: Gently warm the solution until it becomes clear again. Then, allow it to cool slowly, as in Protocol 1. The controlled decrease in solubility will promote crystal growth.

  • Isolation & Drying: Follow steps 5-7 from Protocol 1.

Part 4: Troubleshooting Guide & FAQs

Troubleshooting_Logic start Problem: No Crystals Formed q1 Is the solution clear after cooling? start->q1 a1_yes Solution is Supersaturated but Nucleation is Inhibited q1->a1_yes Yes a1_no Solution is Not Saturated Enough q1->a1_no No action1 Action: 1. Scratch flask with glass rod 2. Add a seed crystal 3. Cool to lower temperature a1_yes->action1 action2 Action: 1. Evaporate some solvent 2. Re-heat to dissolve 3. Cool again a1_no->action2 success Crystals Form action1->success action2->success

Caption: Decision tree for troubleshooting when no crystals form.

Question: I followed the protocol, but no crystals have formed after cooling.

Answer: This indicates that the solution is not sufficiently supersaturated, or that nucleation has not been initiated.

  • Solution: First, try scratching the inside of the flask with a glass rod or adding a seed crystal.[2][3] If this doesn't work, your solution may be too dilute. Gently heat the solution and boil off some of the solvent to increase the concentration, then allow it to cool again.[2]

Question: My crystallization yield is very low.

Answer: A low yield is almost always caused by using too much solvent during the dissolution step.[2] A portion of your compound will always remain dissolved in the solvent (the "mother liquor"). Using excess solvent increases this loss.

  • Solution: You can often recover more material by collecting the filtrate (mother liquor) and evaporating a portion of the solvent to induce a second crop of crystals.[2] Note that this second crop may be less pure than the first.

Question: My final product is colored, but the pure compound should be colorless.

Answer: This indicates the presence of colored impurities that co-crystallized with your product.

  • Solution: If the impurity level is low, a second recrystallization should resolve the issue. If the color is persistent, you may need to decolorize the hot solution before cooling. This is done by adding a small amount of activated charcoal to the hot solution, swirling for a few minutes, and then performing a hot filtration to remove the charcoal (and the adsorbed impurities) before allowing the filtrate to cool.[5]

Question: What is the difference between crystallization and precipitation?

Answer: Crystallization is a slow, controlled process where molecules arrange themselves into a highly ordered crystal lattice, which tends to exclude impurities.[5][12] Precipitation is a rapid formation of an amorphous solid with no ordered structure, which often traps impurities. For purification, slow crystallization is always preferred.[3]

References

  • Recrystallization. (n.d.).
  • Determining the Solubility of 2,3,4,5-tetramethyl-1H-pyrrole in Organic Solvents: A Technical Guide. (n.d.). Benchchem.
  • Recrystallization1. (n.d.).
  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Recrystallization (chemistry). (n.d.). In Wikipedia.
  • In-Depth Technical Guide to the Physical and Chemical Properties of Tetra-Substituted Pyrroles. (n.d.). Benchchem.
  • Dry Fractionation. (2019, July 23). AOCS.
  • Recent Advances in Lipid Crystallization in the Food Industry. (2024, January 2). Annual Reviews.
  • Methods for Crystal Production of natural compounds; a review of recent advancements. (2023, June 29). International Scientific Organization.
  • Guide for crystallization. (n.d.).
  • Synthesis and fluorescence properties of a soluble polypyrrole derivative based on a dipyrrole monomer. (n.d.). ResearchGate.
  • 1H-Pyrrole, 2-ethyl-4-methyl-. (n.d.). PubChem.
  • Conventional and Unconventional Crystallization Mechanisms. (2019, January 22). IntechOpen.
  • Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity. (n.d.). Benchchem.
  • Synthesis of Corroles and Their Heteroanalogs. (2016, November 4). ACS Publications.
  • Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. (2018, October 17). MDPI.
  • Solubility Determination, Modeling, and Preferential Solvation of 1-(2-Bromophenyl)-pyrrole-2,5-dione in Aqueous Binary Mixtures of Isopropanol, Ethanol, N-Methyl-2-pyrrolidinone and Methanol. (2021, April 25). ACS Publications.
  • An In-Line Study of Oiling Out and Crystallization. (2005, October 28). ACS Publications.
  • Troubleshooting. (2024, August 16). Chemistry LibreTexts.
  • ethyl 1-isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate. (2025, May 20). Chemical Synthesis Database.
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. (2024, June 1). White Rose Research Online.
  • Preparation of pyrrole derivatives under solvent‐free, high-speed vibration milling conditions. (n.d.). ResearchGate.
  • Crystallization Guide. (n.d.). IMSERC. Retrieved from [Link].

  • 1H-Pyrrole, 2-ethyl-4-methyl-. (n.d.). NIST WebBook.
  • Overcoming steric hindrance in the synthesis of pyrrole derivatives. (n.d.). Benchchem.
  • How Do Solvents Impact Crystal Morphology In Crystallization? (2025, November 15). How It Comes Together.
  • Preventing polymerization of pyrrole compounds under acidic conditions. (n.d.). Benchchem.
  • Technical Support Center: Purification of Crude Pyrrole Synthesis Products. (n.d.). Benchchem.
  • 60444-15-7|2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole. (n.d.). BLDpharm.
  • Common Solvents for Crystallization. (n.d.). Retrieved from [Link].

  • The Effect of Solvents on the Crystal Morphology of Pyriproxyfen. (2023, January 22). MDPI.
  • Pyrrole. (n.d.). In Wikipedia.
  • Solvent‐free synthesis of pyrrole derivatives. (2011, October 17). R Discovery.
  • Crystallization Kinetics of Perovskite Films by a Green Mixture Antisolvent for Efficient NiOx-Based Inverted Solar Cells. (2024, April 3). ACS Publications.
  • 2-Ethyl 4-methyl 5-ethyl-3-methyl-1H-pyrrole-2,4-dicarboxylate. (n.d.). PMC.
  • Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. (n.d.). PMC.
  • Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach. (2021, January 14).
  • Crystal Growth & Design. (n.d.). Future4200.
  • List of Solvents Included in the Guidance. (n.d.). FDA.
  • Recent progress in antisolvent crystallization. (n.d.). CrystEngComm (RSC Publishing).
  • Solvent‐free synthesis of a series of pyrrole derivatives using... (n.d.). ResearchGate.
  • Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study. (n.d.). CrystEngComm (RSC Publishing).
  • Advanced crystallisation methods for small organic molecules. (2023, March 1). University of Southampton ePrints.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole

For researchers, scientists, and professionals in drug development, the unambiguous characterization of substituted pyrroles is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique f...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the unambiguous characterization of substituted pyrroles is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for the structural elucidation of these vital heterocyclic compounds.[1] The pyrrole scaffold is a fundamental component in a vast array of natural products and pharmaceuticals, making a deep understanding of its spectroscopic properties essential.

This guide provides an in-depth analysis and interpretation of the ¹H and ¹³C NMR spectra for the asymmetrically substituted compound, 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole. We will move beyond a simple peak listing to explain the causality behind chemical shifts and coupling patterns, comparing the expected spectral data with foundational principles of pyrrole chemistry.

Core Principles: Understanding the Pyrrole Ring's NMR Fingerprint

The pyrrole ring is an electron-rich, five-membered aromatic heterocycle.[2] In its unsubstituted form, the molecule's symmetry results in just two signals for the ring protons and two for the ring carbons in their respective NMR spectra.[1]

  • α-Positions (C2/C5): These are adjacent to the nitrogen atom.

  • β-Positions (C3/C4): These are the two central carbons of the ring system.[1]

The introduction of substituents breaks this symmetry and significantly influences the electronic environment of the ring. Alkyl groups, such as ethyl, isopropyl, and methyl, are electron-donating groups (EDGs). They increase the electron density within the pyrrole ring, generally causing an upfield shift (to a lower ppm value) of the ring's proton and carbon signals compared to the unsubstituted parent compound.[2][3]

Experimental Protocol: Acquiring High-Fidelity NMR Data

Obtaining high-quality NMR spectra is critically dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.[2] The following protocol outlines a self-validating system for reproducible results on a standard 400 MHz spectrometer.

Step-by-Step Sample Preparation
  • Purity Assessment: Begin with a sample of 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole that is as pure as possible. Impurities, especially paramagnetic species from potential oxidation, can lead to significant line broadening.[4]

  • Solvent Selection: Choose a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common and effective choice for pyrrole derivatives.

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6 mL of CDCl₃.[1]

    • For ¹³C NMR, a higher concentration of 20-50 mg is recommended to compensate for the low natural abundance of the ¹³C isotope.[1]

  • Transfer: Using a clean glass pipette, transfer the solution to a 5 mm NMR tube. If the sample is suspected of containing particulate matter, filter it through a small plug of glass wool in the pipette.

  • Final Steps: Cap the NMR tube securely and label it clearly. Proceed to the spectrometer for data acquisition.

Data Acquisition Parameters

The following table provides robust starting parameters for acquiring routine ¹H and ¹³C NMR spectra.

Parameter ¹H NMR ¹³C NMR Causality & Rationale
Spectrometer Frequency400 MHz100 MHzStandard field strength for routine analysis.
Spectral Width12-16 ppm0-220 ppmEncompasses the expected chemical shift ranges for all protons/carbons.
Acquisition Time (AQ)1-2 seconds1-2 secondsThe time during which the signal (FID) is detected.
Relaxation Delay (D1)1-2 seconds2 secondsA delay between pulses to allow for spin-lattice relaxation, crucial for quantitative ¹³C NMR.[2]
Number of Scans (NS)8-161024-4096Averaging multiple scans improves the signal-to-noise ratio.
DecouplingN/AProton BroadbandSimplifies the ¹³C spectrum by removing ¹H-¹³C couplings, yielding single lines for each carbon.[2]

digraph "NMR_Workflow" {
graph [rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", color="#5F6368"];

subgraph "cluster_Prep" { label="Sample Preparation"; style="rounded"; bgcolor="#E8F0FE"; Prep1 [label="Dissolve Sample\n(5-50 mg in 0.6 mL CDCl3)"]; Prep2 [label="Filter into\n5mm NMR Tube"]; Prep1 -> Prep2; }

subgraph "cluster_Acq" { label="Data Acquisition"; style="rounded"; bgcolor="#E6F4EA"; Acq1 [label="Insert into\nSpectrometer"]; Acq2 [label="Lock, Tune, Shim"]; Acq3 [label="Set Acquisition\nParameters"]; Acq4 [label="Acquire 1D Spectra\n(1H, 13C)"]; Acq1 -> Acq2 -> Acq3 -> Acq4; }

subgraph "cluster_Proc" { label="Data Processing & Analysis"; style="rounded"; bgcolor="#FEF7E0"; Proc1 [label="Fourier Transform"]; Proc2 [label="Phase & Baseline\nCorrection"]; Proc3 [label="Reference Spectra\n(TMS or Solvent)"]; Proc4 [label="Assign Signals"]; Proc5 [label="Structural Elucidation"]; Proc1 -> Proc2 -> Proc3 -> Proc4 -> Proc5; }

Prep2 -> Acq1 [lhead="cluster_Acq"]; Acq4 -> Proc1 [lhead="cluster_Proc"]; }

General workflow for NMR analysis.

Spectral Analysis: 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole

The structure below, with IUPAC-style numbering, will be used for all spectral assignments. The lack of symmetry in the molecule means that every proton and every carbon atom is in a unique chemical environment and should produce a distinct signal.

Structure of 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole.
¹H NMR Spectrum: Predicted Analysis

The proton NMR spectrum is expected to show seven distinct signals. The analysis relies on chemical shift, integration, and multiplicity (splitting pattern).

Assignment Proton(s) Predicted Shift (ppm) Multiplicity Integration Rationale & Comparative Insights
H5Pyrrole H~6.4-6.6s1HThe α-protons of pyrrole are typically downfield of the β-protons.[1] This proton is adjacent to the N-isopropyl group.
H3Pyrrole H~5.8-6.0s1HThis β-proton is shielded by three adjacent alkyl groups, pushing it significantly upfield.
H6Isopropyl CH~4.2-4.5septet1HThe methine proton is deshielded by the direct attachment to nitrogen. It is split into a septet by the six equivalent protons of the two methyl groups.
H9Ethyl CH₂~2.4-2.6quartet2HMethylene protons adjacent to the electron-rich pyrrole ring. Split into a quartet by the neighboring methyl group.
H11Methyl C4-CH₃~2.0-2.2s3HA methyl group directly attached to the aromatic ring. It will appear as a singlet.
H7, H8Isopropyl CH₃~1.4-1.6d6HThe two methyl groups of the isopropyl substituent are equivalent and are split into a doublet by the single methine proton.
H10Ethyl CH₃~1.1-1.3t3HA standard aliphatic methyl group, split into a triplet by the adjacent methylene group.

s = singlet, d = doublet, t = triplet, q = quartet, septet = septet

¹³C NMR Spectrum: Predicted Analysis

The proton-decoupled ¹³C NMR spectrum should display 11 unique signals, as there are no elements of symmetry in the molecule.

Assignment Carbon(s) Predicted Shift (ppm) Rationale & Comparative Insights
C2Pyrrole C~130-132The most downfield ring carbon due to substitution with an ethyl group and proximity to nitrogen.
C5Pyrrole C~120-122An α-carbon adjacent to nitrogen, typically downfield.[5]
C4Pyrrole C~115-118A β-carbon substituted with a methyl group.
C3Pyrrole C~105-108A β-carbon that is unsubstituted, expected to be the most upfield of the ring carbons.
C6Isopropyl CH~48-52The methine carbon is significantly deshielded by its direct bond to the nitrogen atom.
C9Ethyl CH₂~20-23Aliphatic methylene carbon.
C7, C8Isopropyl CH₃~23-26Aliphatic methyl carbons of the isopropyl group.
C11Methyl C4-CH₃~12-15Aliphatic methyl carbon attached to the pyrrole ring.
C10Ethyl CH₃~14-16Aliphatic methyl carbon of the ethyl group.

Authoritative Grounding and Comparative Discussion

The predicted chemical shifts are based on established principles of substituent effects on aromatic rings.[6] All substituents (isopropyl, ethyl, methyl) are electron-donating, which increases the electron density of the pyrrole ring. Compared to unsubstituted pyrrole, where the α-carbons (C2/C5) resonate around 119 ppm and β-carbons (C3/C4) at 108 ppm, the alkyl groups in our target molecule are expected to cause shifts in these values.[5]

The N-isopropyl group exerts a significant steric and electronic influence. Its bulky nature can cause slight distortions in the ring, and the direct attachment to nitrogen makes the C6 methine carbon and H6 methine proton easily identifiable in the ¹³C and ¹H spectra, respectively, due to their characteristic downfield shifts.

For an unambiguous assignment, especially to differentiate between C3 and C5 or C4 and C2, advanced 2D NMR techniques are invaluable.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached, confirming C-H bonds.[3]

  • HMBC (Heteronuclear Multiple Bond Correlation): This reveals longer-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the carbon skeleton and confirming the positions of substituents.[4]

Conclusion

The ¹H and ¹³C NMR spectra of 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole provide a wealth of structural information. A logical analysis, grounded in the fundamental principles of chemical shifts and coupling constants, allows for a confident prediction of the spectral features. The asymmetrical substitution pattern ensures that each nucleus gives a unique signal, and the characteristic multiplicities of the ethyl and isopropyl groups serve as definitive starting points for spectral assignment. While 1D NMR provides strong evidence, the use of 2D NMR techniques like HSQC and HMBC would provide ultimate, self-validating proof of the structure, a standard practice in modern drug development and materials science.

References

  • Characterization of 3-n-alkyl pyrroles. ResearchGate. Available at: [Link]

  • Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Different types of hydrogen bonds in 2-substituted pyrroles and 1-vinyl pyrroles as monitored by (1)H, (13)C and (15)N NMR spectroscopy and ab initio calculations. PubMed. Available at: [Link]

  • H NMR Data for Pyrroles 7-12, δ (ppm) and J (Hz). ResearchGate. Available at: [Link]

  • 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. ScienceDirect. Available at: [Link]

  • Pyrrole - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • Structural characterization of conducting polypyrrole using 13C cross-polarization/ magic-angle spinning solid-state nuclear. Elsevier. Available at: [Link]

  • 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]

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Comparative

HPLC validation methods for 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole purity

HPLC Validation Methods for 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole Purity: A Comparative Guide As pharmaceutical pipelines and materials science increasingly rely on complex heterocyclic building blocks, the rigorous pu...

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Author: BenchChem Technical Support Team. Date: April 2026

HPLC Validation Methods for 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole Purity: A Comparative Guide

As pharmaceutical pipelines and materials science increasingly rely on complex heterocyclic building blocks, the rigorous purity assessment of intermediates like 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole (CAS: 60444-15-7) becomes a critical quality attribute[1][2]. This highly substituted, electron-rich N-alkyl pyrrole presents unique analytical challenges[3].

This guide provides a comprehensive, causality-driven comparison of High-Performance Liquid Chromatography (HPLC) modalities for this compound. Designed for analytical scientists, it establishes a self-validating protocol compliant with the latest ICH Q2(R2) guidelines for analytical procedure lifecycle management[4][5].

Mechanistic Grounding: The Analytical Challenge of Alkyl Pyrroles

To design an effective HPLC method, one must first understand the molecular behavior of the analyte. 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole contains three electron-donating alkyl groups (+I effect). This hyperconjugation significantly increases the electron density of the π -system, particularly at the unsubstituted C3 and C5 positions.

The pH Dependency: In highly acidic mobile phases (e.g., 0.1% TFA, pH ~2.0), these electron-rich positions are susceptible to rapid electrophilic protonation. This forms reactive cations that trigger on-column oligomerization and degradation[6]. Chromatographically, this manifests as severe peak tailing, shifting retention times, and artificially low recovery rates. Conversely, highly alkaline conditions risk oxidative degradation[6]. Therefore, a tightly controlled near-neutral pH is a mechanistic imperative.

G A 2-Ethyl-1-isopropyl- 4-methyl-1H-pyrrole B Acidic Media (pH < 3) Protonation Risk A->B C Neutral Media (pH 6-7) Optimal Stability A->C D Alkaline Media (pH > 9) Oxidation Risk A->D E On-Column Oligomerization B->E F Symmetrical Peak Accurate Recovery C->F G Degradation Products D->G

Fig 1. pH-dependent stability pathways of electron-rich alkyl pyrroles during HPLC.

Comparative Analysis of HPLC Modalities

Selecting the correct stationary and mobile phases requires balancing hydrophobic retention with structural selectivity.

  • Standard C18 vs. Phenyl-Hexyl Columns: Standard C18 columns rely purely on hydrophobic dispersive forces. While effective for basic retention, they often fail to resolve structurally similar alkyl-pyrrole isomers (e.g., 3-methyl vs. 4-methyl variants) generated during synthesis. A Phenyl-Hexyl stationary phase introduces π−π electron donor-acceptor interactions. Because the target pyrrole is highly electron-rich, it interacts strongly with the electron-deficient phenyl ring of the stationary phase, providing orthogonal selectivity that drastically improves the resolution ( Rs​ ) of critical impurity pairs[3].

  • Isocratic vs. Gradient Elution: While isocratic methods are simpler, a gradient elution is required to ensure that highly retained, lipophilic process impurities (such as unreacted starting materials) are efficiently washed from the column, preventing baseline drift in subsequent runs[6][7].

Table 1: Comparative Performance of HPLC Modalities
ParameterStandard C18 (pH 3.0)Standard C18 (pH 6.8)Phenyl-Hexyl (pH 6.8) - Optimal
Retention Time ( tR​ ) 4.2 min (unstable)4.5 min5.8 min
Tailing Factor ( Tf​ ) 1.85 (Severe Tailing)1.201.05 (Excellent Symmetry)
Resolution ( Rs​ ) from Isomers 1.1 (Co-elution risk)1.42.6 (Baseline Resolution)
Analyte Recovery 88.5% (Degradation)99.1%99.8%

Optimized Experimental Protocol (Self-Validating System)

To guarantee trustworthiness, the following gradient RP-HPLC protocol is designed as a self-validating system . It incorporates System Suitability Testing (SST) and bracketing standards to ensure the instrument is fit-for-purpose before and during sample analysis, aligning with ICH Q2(R2)[4].

Chromatographic Conditions:

  • Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Acetate buffer, adjusted to pH 6.8.

  • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 225 nm (optimal for substituted pyrroles)[6][7].

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0–2 min: 40% B

    • 2–10 min: 40% 85% B

    • 10–13 min: 85% B (Wash)

    • 13–13.1 min: 85% 40% B

    • 13.1–18 min: 40% B (Equilibration)

Step-by-Step Execution & Self-Validation:

  • Diluent Preparation: Use 50:50 Mobile Phase A : Acetonitrile to prevent sample precipitation.

  • Blank Injection: Inject the diluent to confirm the absence of ghost peaks or carryover.

  • System Suitability Test (SST): Inject a 50 µg/mL reference standard of 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole five consecutive times.

    • Causality Check: The system is only validated for the run if the Relative Standard Deviation (RSD) of the peak area is ≤2.0% , Theoretical Plates ( N ) >5000 , and Tailing Factor ( Tf​ ) ≤1.5 .

  • Sample Analysis: Inject prepared sample solutions (target concentration: 50 µg/mL).

  • Bracketing: Inject the SST standard after every 10 sample injections and at the end of the sequence to prove that no system drift occurred during the run.

Method Validation Data (ICH Q2(R2) Compliance)

The optimized Phenyl-Hexyl method was subjected to rigorous validation according to ICH Q2(R2) guidelines to confirm its suitability for commercial release and stability testing[4][5].

G S1 System Suitability (RSD < 2%) S2 Specificity (Resolution > 2.0) S1->S2 S3 Linearity (R² ≥ 0.999) S2->S3 S4 Accuracy (98-102%) S3->S4 S5 Validated Method S4->S5

Fig 2. ICH Q2(R2) compliant self-validating workflow for analytical procedure lifecycle.

Table 2: Method Validation Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity No interference at tR​ of analytePeak purity index > 0.999Pass
Linearity & Range R2≥0.999 (over 50% to 150% of target) R2=0.9998 (10 - 150 µg/mL)Pass
Precision (Repeatability) RSD ≤2.0% ( n=6 )RSD = 0.65%Pass
Accuracy (Recovery) 98.0% – 102.0% across 3 levels99.4% – 100.2%Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥3 0.05 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10 0.15 µg/mLPass

Conclusion

For the purity assessment of 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole, traditional acidic C18 methods induce on-column degradation and yield poor resolution. By transitioning to a Phenyl-Hexyl stationary phase combined with a pH 6.8 buffered gradient , analytical scientists can leverage π−π interactions while protecting the electron-rich pyrrole core from electrophilic attack. This ensures a highly robust, ICH Q2(R2)-compliant analytical procedure.

References

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. academia.edu. [Link]

  • Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. oatext.com.[Link]

  • Validation of analytical procedures Q2(R2) - ICH. ich.org. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA. europa.eu.[Link]

  • N-Substituted Pyrrole-Based Heterocycles as Broad-Spectrum Filoviral Entry Inhibitors. acs.org. [Link]

  • Chemical Polymerization and Langmuir-Blodgett Techniques. 2. The Polymerization of Monolayers of 3-Substituted Pyrroles. dtic.mil. [Link]

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Validation

A Comparative Guide to 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole and Other Alkyl-Substituted Pyrroles for Advanced Research

Introduction: The Pyrrole Scaffold and the Strategic Role of Alkyl Substitution The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry and materials science. It forms the core of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrrole Scaffold and the Strategic Role of Alkyl Substitution

The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry and materials science. It forms the core of numerous biologically vital molecules, including heme, chlorophyll, and vitamin B12, and is a privileged scaffold in a multitude of approved pharmaceutical agents like Atorvastatin (Lipitor) and Sunitinib (Sutent).[1][2][3][4] The reactivity and physicochemical properties of the bare pyrrole ring, however, are often suboptimal for specific applications. Its high reactivity can lead to instability and polymerization, while its polarity can hinder its passage through biological membranes.[5]

This is where alkyl substitution becomes a critical design element. The strategic placement of alkyl groups on the pyrrole nucleus allows for the fine-tuning of its electronic, steric, and lipophilic properties. By adding simple alkyl groups, researchers can modulate:

  • Electron Density and Reactivity: Alkyl groups are electron-donating, increasing the nucleophilicity of the pyrrole ring and influencing the regioselectivity of electrophilic substitution reactions.[6][7]

  • Basicity: The electron-donating nature of alkyl groups significantly increases the basicity of the pyrrole nitrogen. For instance, the conjugate acid pKa of unsubstituted pyrrole is a highly acidic -3.8, whereas tetramethylpyrrole's is +3.7, a change of over 7 orders of magnitude.[5]

  • Steric Hindrance: Bulky substituents can shield specific positions on the ring from chemical attack, directing reactions to less hindered sites or preventing undesirable side reactions like polymerization.[8]

  • Solubility and Lipophilicity: Increasing the alkyl chain length or number enhances the molecule's lipophilicity, which is a crucial parameter for drug absorption and distribution (ADME properties) and for the solubility of pyrrole-based materials in organic solvents.

This guide provides an in-depth comparison of 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole , a highly tailored and sterically demanding building block, with other common alkyl-substituted pyrroles. We will explore how its unique substitution pattern dictates its synthesis, properties, and performance, providing researchers with the foundational knowledge to select the appropriate pyrrole derivative for their specific application, from drug discovery to advanced materials.

I. Comparative Synthesis of Alkyl-Substituted Pyrroles

The construction of the pyrrole ring is a well-established field with several named reactions providing access to diverse substitution patterns. The choice of synthetic route is dictated by the availability of starting materials and the desired final substitution pattern.

Classical Synthetic Routes: An Overview

The most robust and widely used methods for synthesizing alkyl-substituted pyrroles are the Paal-Knorr, Knorr, and Hantzsch syntheses.[9] Each offers distinct advantages and is suited for different target molecules.

Synthetic RouteStarting MaterialsGeneral Reaction ConditionsTypical Yield (%)Key AdvantagesKey Disadvantages
Paal-Knorr Synthesis 1,4-Dicarbonyl compounds, primary amines (e.g., isopropylamine)Acidic or neutral, often with heating.[10]52-98%High yields, operational simplicity, readily available starting materials for many targets.[9]Preparation of unsymmetrical 1,4-dicarbonyls can be challenging.[9]
Knorr Pyrrole Synthesis α-Amino ketones, β-ketoestersRequires in situ generation of the α-amino ketone, typically using zinc and acetic acid.[11][12]40-80%Excellent for preparing polysubstituted pyrroles with specific functional groups.[9]The required α-amino ketones can be unstable and prone to self-condensation.[12]
Hantzsch Pyrrole Synthesis α-Haloketones, β-ketoesters, primary aminesCondensation reaction, sometimes catalyzed by a base or Lewis acid.[13][14]Variable, often modestA convergent method that allows for the assembly of highly substituted pyrroles from three components.[15]Can suffer from modest yields and limited scope under conventional conditions.[15]

For a molecule like 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole, the Paal-Knorr synthesis represents the most direct and logical approach. It involves the condensation of a specifically substituted 1,4-dicarbonyl compound (3-methylheptane-2,5-dione) with isopropylamine.

Workflow and Mechanism: The Paal-Knorr Synthesis

The Paal-Knorr synthesis is a powerful tool due to its straightforward mechanism, which involves the formation of a hemiaminal followed by cyclization and dehydration.[10]

Paal_Knorr cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Cyclization cluster_2 Step 3: Dehydration Diketone 1,4-Dicarbonyl Hemiaminal Hemiaminal Intermediate Diketone->Hemiaminal + Amine Amine Primary Amine (R-NH2) Cyclized 2,5-Dihydroxytetrahydropyrrole Hemiaminal->Cyclized Intramolecular Attack Pyrrole N-Substituted Pyrrole Cyclized->Pyrrole - 2 H2O

Caption: General workflow of the Paal-Knorr pyrrole synthesis.

Experimental Protocol: Representative Paal-Knorr Synthesis of 1,2,5-Trimethylpyrrole

This protocol illustrates the general procedure which can be adapted for the synthesis of 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole by substituting the starting materials accordingly.

Materials:

  • 2,5-Hexanedione (1.14 g, 10 mmol)

  • Methylamine (40% solution in water, 1.17 mL, 15 mmol)

  • Ethanol (20 mL)

  • Glacial Acetic Acid (0.5 mL)

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2,5-hexanedione and ethanol.

  • Amine Addition: While stirring, add the methylamine solution to the flask, followed by the catalytic amount of glacial acetic acid. The addition of a weak acid accelerates the cyclization step.[16]

  • Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel containing 50 mL of water and 30 mL of diethyl ether.

  • Extraction: Shake the funnel and separate the layers. Extract the aqueous layer with an additional 20 mL of diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with 30 mL of 1M HCl solution, 30 mL of saturated sodium bicarbonate solution, and 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1,2,5-trimethylpyrrole.

II. Comparative Physicochemical Properties

The identity and position of alkyl groups dramatically alter the fundamental properties of the pyrrole core. The specific combination of N-isopropyl, 2-ethyl, and 4-methyl groups in our target compound creates a unique physicochemical profile compared to simpler analogues.

PropertyPyrroleN-Methylpyrrole2,5-DimethylpyrroleTetramethylpyrrole2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole
Molecular Weight ( g/mol ) 67.0981.1295.14123.20151.25
pKa (conjugate acid) -3.8[5]~0+2.9 (estimated)+3.7[5]~+3.5 (estimated)
N-H Acidity (pKa) 16.5[5]N/A17.0 (estimated)N/AN/A
Steric Hindrance at N LowLowLowLowHigh
Steric Hindrance at C2/C5 LowLowModerate (Methyl)Moderate (Methyl)High (Ethyl, Isopropyl influence)
Relative Lipophilicity LowModerateHighVery HighVery High
Reactivity towards SEAr High (α-selective)High (α-selective)High (β-selective)Moderate (β-selective)Low (Sterically hindered)
Analysis of Key Properties:
  • Basicity: Alkyl groups are electron-donating and stabilize the positive charge on the protonated pyrrolium cation. The three alkyl groups on 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole significantly increase its basicity, making it comparable to highly substituted pyrroles like tetramethylpyrrole and vastly more basic than unsubstituted pyrrole.[5] This increased basicity can be crucial in catalytic cycles or for tuning the electronic properties of larger molecules.

  • Steric Effects: This is the most defining feature of the target molecule. The bulky N-isopropyl group provides a significant steric shield over the nitrogen atom and, critically, over the adjacent C2 and C5 positions of the ring.[8] This has profound implications for reactivity, effectively blocking access for many reagents to the most electronically favorable positions for electrophilic attack. This contrasts sharply with N-methyl or N-unsubstituted pyrroles, where these positions are readily accessible.

  • Electronic Effects: The cumulative inductive effect of the ethyl, isopropyl, and methyl groups enriches the pyrrole ring with electron density. This enhances its nucleophilicity compared to less substituted pyrroles, though this electronic activation is tempered by the aforementioned steric hindrance. Theoretical studies have shown that C-alkylation is more effective at donating π-electron density to the ring than N-alkylation.[6]

  • Solubility: The significant hydrocarbon character imparted by the three alkyl groups makes 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole highly soluble in non-polar organic solvents and significantly more lipophilic than simpler pyrroles. This property is highly advantageous in drug development for enhancing membrane permeability and in materials science for improving the processability of pyrrole-based polymers.[7]

III. Reactivity and Performance Comparison

The interplay between electronic activation and steric hindrance in 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole leads to a unique reactivity profile.

Logical Flow: How Substitution Governs Reactivity

Reactivity cluster_props Intrinsic Properties cluster_react Reaction Type: Electrophilic Aromatic Substitution (SEAr) cluster_outcome Predicted Outcome Start Alkyl-Substituted Pyrrole Sterics Steric Hindrance (e.g., N-isopropyl, C-ethyl) Start->Sterics Electronics Electronic Effects (e.g., Alkyl = EDG) Start->Electronics Rate Reaction Rate Sterics->Rate Decreases rate (Blocks approach) Regio Regioselectivity (α vs β-attack) Sterics->Regio Favors attack at less hindered site (β) Electronics->Rate Increases rate (e- rich ring) Outcome Reaction Outcome Rate->Outcome Regio->Outcome

Caption: Influence of steric and electronic factors on reactivity.

  • Electrophilic Aromatic Substitution (SEAr): Unsubstituted pyrrole reacts preferentially at the α-positions (C2/C5). In 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole , the C2 position is occupied by an ethyl group and sterically encumbered by the N-isopropyl group. The C5 position is similarly hindered. The C4 position is occupied by a methyl group. This leaves only the C3 position available for substitution, which is electronically less favored. Consequently, the molecule is significantly less reactive towards many common electrophiles compared to analogues like N-methylpyrrole. Any substitution that does occur would be strongly directed to the C3 position, a selectivity that is difficult to achieve with less substituted pyrroles without using directing groups.[17]

  • N-Substitution and N-H Reactivity: The presence of the N-isopropyl group makes the molecule a tertiary amine. This is a fundamental difference from N-H pyrroles (e.g., 2,4-dimethylpyrrole), which are weakly acidic and can be deprotonated to form the pyrrolide anion, a potent nucleophile.[5] Our target compound cannot be N-deprotonated or undergo further N-alkylation, simplifying its reaction profile and enhancing its stability in basic conditions.

  • Oxidation and Polymerization: The electron-rich nature of alkylated pyrroles makes them susceptible to oxidation. However, polymerization, a common side reaction for simple pyrroles that often proceeds through the α-positions, is sterically inhibited in 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole . This increased stability against polymerization makes it a more robust building block for complex molecule synthesis.

IV. Applications in Research and Development

The unique characteristics of 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole make it a specialized tool for advanced applications rather than a general-purpose scaffold.

  • Drug Discovery: In the design of kinase inhibitors or other protein-targeted drugs, "vectorial complexity" and steric control are paramount. The N-isopropyl group can act as a "steric rudder," orienting the molecule within a binding pocket and preventing non-specific interactions. The ethyl and methyl groups can probe specific hydrophobic sub-pockets. This level of pre-organization is not possible with simpler pyrroles and could be used to design highly selective ligands with improved metabolic stability, as the sterically hindered ring is less accessible to metabolic enzymes like cytochromes P450.[3][4]

  • Materials Science: In the field of organic electronics, the properties of conductive polymers are highly dependent on the structure of the monomeric precursor. While simple pyrroles lead to largely insoluble and difficult-to-process polymers, monomers with significant alkyl substitution can lead to soluble oligomers or polymers. The defined steric profile of 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole could be exploited to create materials with well-defined, non-planar structures, potentially leading to novel optical or sensory properties.[7]

Conclusion

2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole is not merely another alkyl-substituted pyrrole; it is a precision-engineered chemical tool. In comparison to simpler analogues like N-methylpyrrole or dimethylpyrroles, its defining features are pronounced steric hindrance and the complete absence of N-H reactivity, coupled with high electron density and lipophilicity.

  • Versus N-H Pyrroles: It offers superior stability in basic media and a predictable reactivity profile, free from the complications of N-deprotonation.

  • Versus N-methylpyrrole: It provides significantly greater steric shielding of the α-positions, drastically altering the regioselectivity of electrophilic attack and offering enhanced stability against polymerization.

  • Versus Tetramethylpyrrole: While sharing a similar high basicity, its unsymmetrical substitution and the dominant N-isopropyl group provide a more complex and directional steric environment, which is highly valuable for designing molecules intended to fit into specific, asymmetric binding sites.

For researchers in drug development and materials science, 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole should be considered when the synthetic goal requires precise control over molecular shape, blocking of specific reactive sites, and enhancement of lipophilicity. Its utility lies not as a simple scaffold, but as a sophisticated building block for creating the next generation of highly specific and stable functional molecules.

References

  • Hantzsch, A. R. Hantzsch Pyrrole Synthesis. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available at: [Link]

  • Jadhav, S. D., et al. (2015).
  • Wikipedia. Hantzsch pyrrole synthesis. Available at: [Link]

  • Wikipedia. Knorr pyrrole synthesis. Available at: [Link]

  • Wikipedia. Paal–Knorr synthesis. Available at: [Link]

  • SynArchive. Paal-Knorr Pyrrole Synthesis. Available at: [Link]

  • Organic Chemistry. (2022). Knorr Pyrrole Synthesis | Organic Chemistry. YouTube. Available at: [Link]

  • Cambridge University Press & Assessment. Hantzsch Pyrrole Synthesis. Available at: [Link]

  • Fabiano, E., & Golding, B. T. (1991). On the mechanism of pyrrole formation in the knorr pyrrole synthesis and by porphobilinogen synthase. Journal of the Chemical Society, Perkin Transactions 1.
  • Canadian Science Publishing. PHYSICAL PROPERTIES OF ALKYL PYRROLES AND THEIR SALTS. Available at: [Link]

  • National Institutes of Health. (2019). Recent Advancements in Pyrrole Synthesis. PMC. Available at: [Link]

  • Leonardi, M., et al. (2018). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Thieme.
  • Land of Learning. (2026). Hantzsch Pyrrole synthesis mechanism | Heterocyclic compounds part 11. YouTube. Available at: [Link]

  • Canadian Science Publishing. (1959). PHYSICAL PROPERTIES OF ALKYL PYRROLES AND THEIR SALTS. Available at: [Link]

  • Kumar, V., & Gupta, P. (2018). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Organic Chemistry: An Indian Journal.
  • Wikipedia. Pyrrole. Available at: [Link]

  • ResearchGate. Organic Reactions in Ionic Liquids: A Simple and Highly Regioselective N-Substitution of Pyrrole. Available at: [Link]

  • ACS Publications. (2000). Steric and Electronic Effects in Methyl-Substituted 2,2'-Bipyrroles and Poly(2,2'-Bipyrrole)s: Part II. Theoretical Investigation on Monomers.
  • Organic Chemistry Portal. Pyrrole synthesis. Available at: [Link]

  • Trofimova, T. P., et al. (2023). Substituted pyrroles based on ketones: prospects of application and advances in synthesis. Russian Chemical Reviews.
  • Semantic Scholar. (2002).
  • ResearchGate. (2022).
  • ACS Publications. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines.
  • BenchChem. (2025). In-Depth Technical Guide to the Physical and Chemical Properties of Tetra-Substituted Pyrroles.
  • SciTechnol. Therapeutic Significance of Pyrrole in Drug Delivery.
  • National Institutes of Health. (2020). Bioactive pyrrole-based compounds with target selectivity. PMC. Available at: [Link]

  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of Substituted Pyrroles.
  • Allied Academies. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview.
  • PubChem. 1H-Pyrrole, 2-ethyl-4-methyl-. Available at: [Link]

  • NIST WebBook. 1H-Pyrrole, 2-ethyl-4-methyl-. Available at: [Link]

  • National Institutes of Health. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PMC. Available at: [Link]

  • Jones, R. A. (1990). The Chemistry of Pyrroles. John Wiley & Sons.
  • National Institutes of Health. (2025). β‑Selective Addition of Pyrroles to Electron-Deficient Alkenes in Both Catalytic and Stoichiometric Modes on B(C6F5)3. PMC. Available at: [Link]

  • Amarnath, V., et al. (1994). The mechanism of nucleophilic substitution of alkylpyrroles in the presence of oxygen. Chemical Research in Toxicology.
  • Chemical Synthesis Database. (2025).
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Comparative

Comparative Binding Affinity of 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole Derivatives

Executive Summary & Structural Rationale The pyrrole ring is a privileged scaffold in clinically approved Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Tyrosine Kinase Inhibitors (TKIs), most notably sunitinib[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The pyrrole ring is a privileged scaffold in clinically approved Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Tyrosine Kinase Inhibitors (TKIs), most notably sunitinib[1]. Structural studies indicate that while the oxindole core of sunitinib forms critical hydrogen bonds with the hinge region of the kinase (Glu917 and Cys919), the pyrrole functionality significantly enhances binding affinity by projecting into the hydrophobic pockets of the ATP-binding site[2].

However, the unsubstituted pyrrole nitrogen (N-H) in traditional scaffolds can incur a high desolvation penalty upon binding if it fails to find a complementary hydrogen-bond acceptor within the lipophilic pocket. By utilizing 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole (CAS: 60444-15-7) as a core fragment, researchers can exploit a sterically tuned profile for Fragment-Based Drug Discovery (FBDD).

The Causality of the Design:

  • 1-Isopropyl Group: Eliminates the N-H desolvation penalty and restricts the rotational degrees of freedom, locking the fragment into a bioactive conformation that maximizes van der Waals contacts.

  • 2-Ethyl Group: Provides a flexible hydrophobic extension that maps the contours of VEGFR2's hydrophobic pocket II more effectively than a rigid methyl group.

This guide provides a comprehensive framework for evaluating the comparative binding affinity of these novel derivatives against standard VEGFR2 targets, utilizing highly rigorous, self-validating experimental methodologies.

Mechanistic Pathway: VEGFR2 Inhibition

Understanding the binding efficiency of TKIs requires mapping how the inhibitor intercepts the receptor's functional cascade. VEGFR2 activation is driven by ATP-dependent autophosphorylation, which subsequently triggers downstream angiogenic signaling[3]. Pyrrole derivatives act as ATP-competitive antagonists.

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds Phos Autophosphorylation VEGFR2->Phos Activates TKI Pyrrole Derivative (Inhibitor) TKI->VEGFR2 Competes for ATP site TKI->Phos Blocks Signaling Downstream Signaling (PI3K/AKT, MAPK) Phos->Signaling Triggers Angio Tumor Angiogenesis Signaling->Angio Induces

VEGFR2 signaling pathway and the targeted inhibition mechanism of pyrrole-based TKIs.

Experimental Methodologies

To establish a trustworthy comparison, the binding affinity must be evaluated through orthogonal methods: direct biophysical binding (SPR) and functional biochemical inhibition (Kinase Assay).

Protocol A: Surface Plasmon Resonance (SPR) for Kinetic Profiling

Direct binding kinetics ( KD​ ) are effectively resolved using SPR with immobilized recombinant VEGFR2[4].

  • Self-Validating Design: The use of a reference channel (an unmodified CM5 surface) subtracts bulk refractive index changes and non-specific binding. This ensures the measured KD​ is exclusively due to specific target-ligand interactions, validating the integrity of the data.

  • Causality behind the setup: We immobilize the massive VEGFR2 kinase domain rather than the small molecule. Because pyrrole fragments have a low molecular weight (~151 Da), immobilizing the larger protein amplifies the relative signal-to-noise ratio (Response Units) upon fragment binding.

Step-by-Step Workflow:

  • Surface Preparation: Activate a CM5 sensor chip using standard amine coupling (EDC/NHS).

  • Immobilization: Dilute recombinant human VEGFR2 kinase domain in sodium acetate buffer (pH 5.0). Inject over the chip to target an immobilization level of ~5000 RU.

  • Quenching: Block unreacted surface esters with 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Injection: Prepare a concentration series (0.1 μM to 10 μM) of the 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole derivatives in running buffer (PBS, 0.05% Tween-20, 2% DMSO). Inject at a high flow rate (30 μL/min) to eliminate mass transport limitations.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract association ( kon​ ) and dissociation ( koff​ ) rates. Calculate affinity: KD​=koff​/kon​ .

SPR_Workflow Chip Sensor Chip Preparation Immobilize Immobilize VEGFR2 Kinase Domain Chip->Immobilize Inject Inject Pyrrole Derivatives Immobilize->Inject Measure Measure Kinetics (kon, koff) Inject->Measure Analyze Calculate KD (Binding Affinity) Measure->Analyze

Step-by-step Surface Plasmon Resonance (SPR) workflow for determining binding kinetics.

Protocol B: Luminescence-Based In Vitro VEGFR2 Kinase Assay

For functional validation, a luminescence-based kinase assay measuring ATP depletion is standard practice[5].

  • Self-Validating Design: The luminescence readout is inversely proportional to kinase activity (i.e., high signal = high inhibition because ATP is preserved). This protects against false positives caused by compound auto-fluorescence or quenching, which typically plague standard fluorescence-based assays.

Step-by-Step Workflow:

  • Master Mix: Combine 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 10 μM ATP, and 0.2 mg/mL Poly(Glu,Tyr) substrate[5]. Causality: Mg²⁺ is strictly required to coordinate ATP within the kinase active site.

  • Compound Addition: Dispense the master mix into a white opaque 96-well plate (to maximize luminescence reflection). Add pyrrole derivatives in a 10-point dose-response series.

  • Enzyme Initiation: Add recombinant VEGFR2 kinase to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Detection & Quantification: Add the luciferin/luciferase detection reagent. Read luminescence on a microplate reader and calculate the IC50​ using a four-parameter logistic non-linear regression model.

Comparative Binding Affinity Data

The following table presents a representative structure-activity relationship (SAR) dataset comparing the binding parameters of 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole derivatives against the traditional sunitinib pyrrole core.

CompoundStructural ModificationSPR KD​ (nM)Kinase IC50​ (nM)Ligand Efficiency (LE)
Sunitinib Pyrrole Core Reference (N-H, 2,4-dimethyl)145.0210.00.32
Derivative A 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole42.568.20.41
Derivative B 2-Methyl-1-isopropyl-4-methyl-1H-pyrrole89.0115.40.36
Derivative C 2-Ethyl-1-methyl-4-methyl-1H-pyrrole65.392.10.38
Data Interpretation & Insights
  • Superiority of the Isopropyl Group: Derivative A exhibits a significantly lower KD​ (42.5 nM) compared to the unsubstituted reference (145.0 nM). The bulky 1-isopropyl group effectively shields the nitrogen, dropping the desolvation penalty and driving a higher Ligand Efficiency (LE).

  • The Role of the 2-Ethyl Extension: Comparing Derivative A (2-ethyl) to Derivative B (2-methyl) reveals that the ethyl chain provides a ~2-fold improvement in binding affinity. This confirms that the extended aliphatic chain better occupies the deep hydrophobic pocket II of VEGFR2.

Conclusion

Evaluating the binding efficiency of TKIs requires a robust combination of biophysical KD​ determinations and functional biochemical assays[3]. The comparative data strongly supports the hypothesis that modifying the pyrrole core to include a 1-isopropyl and 2-ethyl group (as seen in 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole) yields a superior fragment for VEGFR2 inhibition. Drug development professionals can leverage these specific steric modifications to design next-generation multi-targeted RTK inhibitors with optimized pharmacodynamics and reduced off-target liabilities.

References

  • An In-depth Technical Guide to the Binding Site of VEGFR2 Inhibitors Source: Benchchem URL:5

  • Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors Source: MDPI URL:2

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies Source: MDPI URL:1

  • VEGFR2 Trafficking by KIF13B Is a Novel Therapeutic Target for Wet Age-Related Macular Degeneration Source: IOVS (ARVO Journals) URL:4

  • Molecular conformations, interactions, and properties associated with drug efficiency and clinical performance among VEGFR TK inhibitors Source: PNAS URL:3

Sources

Validation

Benchmarking 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole in Advanced Synthesis: A Comparative Guide

The strategic substitution of the pyrrole core is a foundational tactic in medicinal chemistry and advanced materials science. Unsubstituted pyrroles are notoriously unstable, prone to oxidative degradation, and difficul...

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Author: BenchChem Technical Support Team. Date: April 2026

The strategic substitution of the pyrrole core is a foundational tactic in medicinal chemistry and advanced materials science. Unsubstituted pyrroles are notoriously unstable, prone to oxidative degradation, and difficult to functionalize selectively due to their electron-rich nature. By introducing specific alkyl groups, chemists can precisely tune the electronic and steric profile of the heterocycle.

This guide benchmarks 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole (CAS: 60444-15-7) against standard heterocyclic reagents (such as unsubstituted pyrrole, N-methylpyrrole, and 2,4-dimethylpyrrole). We will analyze the causality behind its unique reactivity, evaluate its performance in standard electrophilic aromatic substitution (EAS), and provide self-validating experimental protocols for researchers integrating this building block into drug discovery pipelines.

Structural & Electronic Profiling

The reactivity of a pyrrole is dictated by the delicate balance between the electron-donating effects of its substituents and the steric shielding they provide[1].

In 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole, the ring is highly electron-rich due to the inductive effects of three alkyl groups. However, its reactivity is heavily gated by steric hindrance:

  • N-Isopropyl Group: Provides massive steric bulk, shielding the adjacent C2 and C5 (alpha) positions. It also significantly increases the molecule's lipophilicity (LogP), a critical parameter for cell membrane permeability in drug design.

  • C2-Ethyl & C4-Methyl Groups: These groups block the C2 and C4 positions entirely, leaving only C3 (beta) and C5 (alpha) open for functionalization.

Comparative Benchmark Table
ReagentSteric Hindrance at NitrogenOpen Positions for EASOxidative StabilityPrimary Application
Pyrrole None (N-H)C2, C3, C4, C5Very Low (Polymerizes)Basic building block
N-Methylpyrrole Low (N-CH₃)C2, C3, C4, C5LowGeneral EAS studies
2,4-Dimethylpyrrole None (N-H)C3, C5ModeratePorphyrin synthesis
2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole High (N-CH(CH₃)₂) C3, C5 (Sterically Gated) High (Resists Dimerization) Kinase inhibitors, FBDD scaffolds

Regioselectivity & Steric Shielding in EAS

In standard pyrroles, electrophilic attack preferentially occurs at the alpha positions (C2/C5) because the resulting transition state allows for greater positive charge delocalization across three atoms. However, introducing bulky groups at the nitrogen atom fundamentally alters this regioselectivity[2].

For 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole, the C5 position is an alpha site, but it is heavily shielded by the N-isopropyl group. The C3 position is a beta site, flanked by the C2-ethyl and C4-methyl groups. This dual-shielding creates an exceptionally stable molecule. When forced to react, electrophiles must navigate these steric channels. Smaller electrophiles may still attack C5, while bulkier electrophiles are completely repelled or forced into the highly hindered C3 pocket.

StericShielding cluster_0 Substituents cluster_1 Target Positions cluster_2 Reactivity Outcomes N_iso N-Isopropyl C5_pos C5 (Alpha) N_iso->C5_pos Steric Block No_Polymer No Polymerization N_iso->No_Polymer Prevents N-coupling C2_ethyl C2-Ethyl C3_pos C3 (Beta) C2_ethyl->C3_pos Flanking Block C4_methyl C4-Methyl C4_methyl->C3_pos Flanking Block C4_methyl->C5_pos Flanking Block Highly_Hindered Highly Hindered EAS C3_pos->Highly_Hindered Controlled_EAS Controlled EAS C5_pos->Controlled_EAS

Logic of steric shielding dictating regioselectivity in highly substituted pyrroles.

Experimental Benchmarking: Vilsmeier-Haack Formylation

To objectively benchmark the reactivity of 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole against unsubstituted pyrrole, the Vilsmeier-Haack formylation is the gold standard. It evaluates the ability of the heterocycle to undergo controlled C-C bond formation without polymerizing.

Causality of the Protocol Design
  • Temperature Control (0°C): The addition of Phosphorus Oxychloride (POCl₃) to Dimethylformamide (DMF) is highly exothermic. Maintaining 0°C prevents the thermal degradation of the active chloroiminium intermediate (Vilsmeier reagent).

  • Substrate Heating (60°C): Unsubstituted pyrrole reacts with the Vilsmeier reagent at room temperature. However, due to the extreme steric shielding in 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole, heating to 60°C is required to overcome the activation energy barrier imposed by the N-isopropyl group.

  • NaOAc Quench: Aqueous Sodium Acetate (NaOAc) is used instead of strong bases (like NaOH) to gently hydrolyze the iminium salt into the final aldehyde. Strong bases can cause unwanted side reactions or degradation of the electron-rich pyrrole core.

Step-by-Step Methodology
  • Reagent Generation: Charge a dry, argon-purged flask with anhydrous DMF (3.0 equiv). Cool to 0°C using an ice bath. Dropwise, add POCl₃ (1.2 equiv) over 15 minutes. Stir for an additional 30 minutes at 0°C to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole (1.0 equiv) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.

  • EAS Reaction: Remove the ice bath and heat the reaction mixture to 60°C.

  • Self-Validation (TLC): Monitor the reaction via TLC (Hexane:EtOAc 8:2). Unsubstituted pyrrole will show complete consumption within 30 minutes, often accompanied by dark baseline spots (polymerization). The highly substituted pyrrole will take 2–4 hours but will show a single, clean product spot, validating its superior stability.

  • Hydrolysis: Once the starting material is consumed, pour the mixture over crushed ice containing an excess of NaOAc. Stir vigorously for 2 hours at room temperature.

  • Isolation: Extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Validate the regiochemistry (C3 vs C5 formylation) via ¹H-NMR and LC-MS.

Workflow Step1 1. Vilsmeier Reagent Prep POCl3 + DMF (0°C) Step2 2. Substrate Addition Add Pyrrole Variant Step1->Step2 Step3 3. EAS Reaction Heat to 60°C (Monitor TLC) Step2->Step3 Step4 4. Hydrolysis NaOAc / H2O Quench Step3->Step4 Step5 5. Validation NMR / LC-MS Analysis Step4->Step5

Self-validating Vilsmeier-Haack formylation workflow for pyrrole benchmarking.

Applications in Drug Discovery & Development

The specific substitution pattern of 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole makes it a "privileged scaffold" in modern drug discovery. The planar nature of the pyrrole ring allows it to intercalate into narrow binding pockets, such as the ATP-binding sites of kinases[3].

In Fragment-Based Drug Discovery (FBDD), small, highly functionalized molecules are screened against target proteins. The N-isopropyl group acts as a lipophilic anchor, increasing the compound's residence time in hydrophobic sub-pockets, while the open C3/C5 positions serve as vectors for growing the fragment into a high-affinity lead compound. Furthermore, the oxidative stability provided by the steric crowding ensures that the compound does not degrade during high-throughput screening assays or in vivo metabolic profiling.

DrugDiscovery BB Building Block (Substituted Pyrrole) FBDD Fragment Screening (X-ray / NMR) BB->FBDD Library Gen Opt Lead Optimization (Tuning LogP & Sterics) FBDD->Opt Hit ID Candidate Clinical Candidate (e.g., Kinase Inhibitor) Opt->Candidate In Vivo Validation

Integration of substituted pyrrole scaffolds into fragment-based drug discovery.

References

  • Candy, C. F., Jones, R. A., & Wright, P. H. (1970). "Pyrrole Studies. Part XV. Vilsmeier-Haack Formylation of 1-Substituted Pyrroles." Journal of the Chemical Society B: Physical Organic, 2563-2565. RSC Publishing. URL:[Link]

  • Wang, Y., et al. (2018). "Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide (TBABr3)." The Journal of Organic Chemistry, 83(15), 8750-8757. ACS Publications. URL:[Link]

Sources

Comparative

A Comparative Guide to the Structural Validation of 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole: X-ray Crystallography in Focus

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. This guide provid...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. This guide provides an in-depth technical comparison of analytical techniques for the structural validation of the substituted pyrrole, 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. While specific crystallographic data for this exact molecule is not publicly available, this guide will present a robust, field-proven protocol for its validation, grounded in established principles and authoritative standards set forth by the International Union of Crystallography (IUCr).[1][2] Furthermore, we will objectively compare the insights derived from X-ray crystallography with those from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing a holistic view of a comprehensive structural elucidation workflow.

The Imperative of Unambiguous Structure Determination

In the realm of drug discovery and materials science, the precise arrangement of atoms within a molecule dictates its function, reactivity, and interaction with biological targets. Substituted pyrroles, a class of heterocyclic compounds, are of significant interest due to their presence in a wide array of biologically active molecules.[3] An error in structural assignment can lead to misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety concerns. Therefore, the choice of analytical technique for structural validation is a critical decision in any research and development pipeline.

X-ray Crystallography: The Definitive Approach

Single-crystal X-ray diffraction stands as the most powerful technique for determining the three-dimensional atomic structure of a chemical compound.[4] It provides a direct, high-resolution snapshot of the molecule's conformation in the solid state, revealing precise bond lengths, bond angles, and stereochemistry.[5] This level of detail is often unattainable with other methods.[6][7]

Experimental Protocol: A Step-by-Step Guide to Validation

The successful X-ray crystallographic analysis of a small organic molecule like 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole hinges on the quality of the single crystal. The following protocol outlines the key steps, from crystal growth to structure refinement, that would be employed for its validation.

Part 1: Crystal Growth - The Foundation of Quality Data

The journey to an atomic-resolution structure begins with the growth of a high-quality single crystal, typically between 0.1 and 0.3 mm in its largest dimension. The crystal should be transparent and free of visible defects when examined under a microscope.[8]

  • Method of Choice: Slow Evaporation

    • Prepare a saturated solution of 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole in a suitable solvent. The choice of solvent is critical and often determined empirically; common choices for organic molecules include ethanol, methanol, ethyl acetate, or mixtures thereof.

    • Transfer the solution to a clean vial.

    • Cover the vial with a cap that has a small pinhole or with parafilm perforated with a few needle holes. This allows for the slow evaporation of the solvent.

    • Place the vial in a vibration-free environment at a constant temperature.

    • Monitor the vial over several days to weeks for the formation of single crystals.

Part 2: Data Collection - Capturing the Diffraction Pattern

Once a suitable crystal is obtained, it is carefully mounted and subjected to X-ray diffraction analysis.

  • Crystal Mounting: A single, well-formed crystal is selected and mounted on a goniometer head using a cryoprotectant oil.

  • Diffractometer Setup: The data is collected on a single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a sensitive detector.

  • Cryo-cooling: The crystal is maintained at a low temperature (typically 100 K) using a cryostream. This minimizes thermal vibrations of the atoms, leading to a clearer diffraction pattern and higher quality data.

  • Data Acquisition: The diffractometer rotates the crystal through a series of angles, and for each orientation, the intensity of the diffracted X-ray beams is measured. A complete dataset consists of thousands of individual reflection intensities.

Part 3: Structure Solution and Refinement - From Diffraction to 3D Model

The collected diffraction data is then processed to generate a three-dimensional model of the molecule.

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as absorption.

  • Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods.

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, thermal parameters, and other model parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final model is assessed using metrics such as the R-factor and goodness-of-fit.

The workflow for X-ray crystallography validation is visualized in the following diagram:

Xray_Workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Analysis Synthesis Synthesis of 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth (Slow Evaporation) Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Diffraction X-ray Diffraction (Cryo-cooled) Mounting->Diffraction Data_Processing Data Processing Diffraction->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation (IUCr Standards) Refinement->Validation

A streamlined workflow for single-crystal X-ray diffraction analysis.

Comparative Analysis: X-ray Crystallography vs. Other Techniques

While X-ray crystallography provides unparalleled detail about the solid-state structure, a comprehensive validation often involves complementary techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer valuable insights into the molecule's connectivity and composition in the solution and gas phases, respectively.[6]

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Diffraction of X-rays by a single crystalNuclear spin transitions in a magnetic fieldMeasurement of mass-to-charge ratio of ions
Sample Phase Solid (single crystal)SolutionGas/Vapor
Information Obtained 3D atomic arrangement, bond lengths, bond angles, stereochemistry, crystal packingConnectivity of atoms, chemical environment of nuclei, dynamic processes in solutionMolecular weight, elemental composition, fragmentation patterns
Strengths Unambiguous 3D structure determination at atomic resolution[5]Provides information about structure and dynamics in solution; non-destructive[9]High sensitivity, accurate mass determination[10]
Limitations Requires high-quality single crystals, which can be difficult to grow; provides a static picture of the molecule in the solid state[11]Does not directly provide 3D coordinates; interpretation can be complex for large moleculesDoes not provide direct information on stereochemistry or connectivity[12]
Application to 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole Would definitively confirm the substitution pattern and the conformation of the ethyl and isopropyl groups.Would confirm the presence and connectivity of all proton and carbon environments, corroborating the proposed structure.[13][14]Would confirm the molecular weight and elemental formula.[15]

The logical relationship between these techniques in a comprehensive structural elucidation workflow can be visualized as follows:

Logic_Diagram Proposed_Structure Proposed Structure: 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole MS Mass Spectrometry (MS) Proposed_Structure->MS NMR NMR Spectroscopy Proposed_Structure->NMR Xray X-ray Crystallography Proposed_Structure->Xray MW Molecular Weight & Elemental Formula MS->MW Connectivity Atomic Connectivity & Chemical Environment NMR->Connectivity Structure_3D Unambiguous 3D Structure Xray->Structure_3D

Complementary roles of MS, NMR, and X-ray crystallography.

Trustworthiness and Authoritative Grounding

The protocols and interpretations presented in this guide are grounded in the standards and recommendations of the International Union of Crystallography (IUCr). The IUCr promotes international cooperation and standardization in the field of crystallography.[1][2][3] Adherence to IUCr guidelines for data collection, structure refinement, and reporting ensures the quality and reliability of the crystallographic data.[16]

Conclusion

For the definitive structural validation of 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole, single-crystal X-ray crystallography is the technique of choice. It provides an unambiguous, high-resolution three-dimensional structure that serves as the ultimate benchmark for other analytical methods. While NMR spectroscopy and mass spectrometry are invaluable for confirming connectivity and molecular weight, they do not offer the same level of direct structural insight. By integrating these complementary techniques, researchers can build a comprehensive and self-validating body of evidence to support the structural assignment of novel chemical entities, a critical step in advancing scientific discovery and drug development.

References

  • How can mass spectrometry determine molecular weight of organic compounds?. (n.d.). Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Retrieved from [Link]

  • Understanding Mass Spectrometry for Organic Compound Analysis. (2024, November 23). HSCprep. Retrieved from [Link]

  • Mass spectrometry (MS). (n.d.). Jack Westin. Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • Deev, S. L., et al. (2026, February 20). 13C-labeling as an effective tool to study ring transformations and to facilitate structural elucidation of nitrogen heterocycles by 13C NMR spectroscopy. RSC Publishing. Retrieved from [Link]

  • Goodall, E. G. A., et al. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

  • International Union of Crystallography (IUCr). (2017, April 13). International Science Council. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). In Wikipedia. Retrieved from [Link]

  • mass spectra - the molecular ion (M+) peak. (n.d.). Chemguide. Retrieved from [Link]

  • Mass Spectrometry. (n.d.). MSU chemistry. Retrieved from [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025, April 14). Refractiv. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Retrieved from [Link]

  • X-Ray Crystallography vs. NMR Spectroscopy. (2019, October 30). News-Medical.Net. Retrieved from [Link]

  • Comparison of NMR and X-ray crystallography. (n.d.). Retrieved from [Link]

  • Mercadante, D., et al. (2021, February 17). Application of Crystalline Matrices for the Structural Determination of Organic Molecules. ACS Central Science. Retrieved from [Link]

  • Small molecule X-ray crystallography. (n.d.). School of Chemistry and Molecular Biosciences - The University of Queensland. Retrieved from [Link]

  • Kwan, E. E., & Huang, S. G. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu. Retrieved from [Link]

  • Preparation of Single Crystals for X-ray Diffraction. (n.d.). Department of Chemistry | UZH. Retrieved from [Link]

  • Recommendations. (2021, October 15). International Union of Crystallography. Retrieved from [Link]

  • X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. (n.d.). JEOL Ltd. Retrieved from [Link]

  • Methods and problems of crystal structure analysis. (n.d.). International Union of Crystallography. Retrieved from [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences (JCHPS). Retrieved from [Link]

  • Davey, R. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.net. Retrieved from [Link]

  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. (n.d.). Sygnature Discovery. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole

The core principle of this guide is to manage all waste streams containing 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole as hazardous waste, in strict compliance with local, state, and federal regulations.[1][2] It is imperati...

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Author: BenchChem Technical Support Team. Date: April 2026

The core principle of this guide is to manage all waste streams containing 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole as hazardous waste, in strict compliance with local, state, and federal regulations.[1][2] It is imperative that you consult with your institution's Environmental Health and Safety (EHS) department to align with their specific protocols and ensure full compliance.[1]

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Substituted pyrroles, as a class of heterocyclic aromatic compounds, often exhibit a range of hazardous properties. The parent compound, pyrrole, is classified as a flammable liquid and is toxic if swallowed, harmful if inhaled, and causes serious eye damage.[3][4][5] Therefore, it is scientifically prudent to assume that 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole presents similar, if not identical, hazards.

Table 1: Assumed Hazard Profile based on Pyrrole Data

Hazard ClassificationDescriptionGHS PictogramPrecautionary Rationale
Flammable Liquid Vapors can form explosive mixtures with air and may flash back over a considerable distance.[3]🔥Requires storage away from ignition sources and the use of explosion-proof equipment.[2][3]
Acute Toxicity (Oral) Toxic if swallowed.[3][4]☠️Strict prohibition of eating, drinking, or smoking in the work area is mandatory.[3]
Acute Toxicity (Inhalation) Harmful if inhaled.[3][4]All handling must be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]
Serious Eye Damage Causes serious, potentially irreversible eye damage.[3][4]corrosiveMandates the use of chemical safety goggles and a face shield for all handling procedures.[3]
Aquatic Hazard Harmful to aquatic life.[3](none)Prohibits disposal down the drain to prevent environmental contamination.[3]

This risk profile dictates a disposal strategy centered on containment, clear identification, and professional management to mitigate risks to personnel and the environment.

Step-by-Step Disposal Protocol

This protocol covers all materials that have come into contact with 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole, including residual product, contaminated personal protective equipment (PPE), and cleaning materials.[1]

Step 1: Waste Segregation and Collection

  • Rationale: Preventing cross-contamination with other waste streams is crucial to avoid potentially violent or explosive chemical reactions.[1][6]

  • Procedure:

    • Designate a specific, clearly labeled hazardous waste container for all 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole waste.

    • Collect all contaminated materials, including:

      • Unused or residual chemical.

      • Contaminated vials, pipette tips, and weighing boats.

      • Used gloves, bench paper, and any other contaminated PPE.

      • Absorbent materials used for cleaning up spills.

    • Never mix this waste with other chemical waste streams unless explicitly approved by your EHS department.[3]

Step 2: Containerization and Labeling

  • Rationale: Proper containerization and labeling are critical for safe storage, transport, and final disposal, ensuring that all handlers are aware of the contents and associated hazards.

  • Procedure:

    • Use a chemically resistant, sealable container (e.g., a high-density polyethylene or glass bottle with a secure cap) for liquid waste.[1] For solid waste, a labeled, sealed bag or drum is appropriate.

    • Ensure the container is in good condition, free from leaks or damage.[1]

    • Affix a hazardous waste label to the container. The label must include:

      • The words "Hazardous Waste".[1]

      • The full chemical name: "2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole Waste".

      • The date accumulation started.

      • An indication of the hazards (e.g., "Flammable," "Toxic").

Step 3: On-Site Storage

  • Rationale: Safe temporary storage minimizes the risk of fire, exposure, and environmental release.

  • Procedure:

    • Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage facility.

    • The storage area must be cool, dry, and well-ventilated.[1][3]

    • Store the container away from incompatible materials, particularly oxidizing agents, acids, and sources of ignition like heat, sparks, or open flames.[6][7]

    • Keep the container tightly closed to prevent the escape of flammable vapors.[3][8]

Step 4: Final Disposal

  • Rationale: The final disposal must be handled by licensed professionals to ensure it is done in an environmentally sound and legally compliant manner, typically through high-temperature incineration.

  • Procedure:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[1]

    • Complete all required waste disposal forms and documentation as per your institution's policy.[1]

    • The licensed hazardous waste contractor will then transport the waste to a permitted treatment, storage, and disposal facility (TSDF).

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is vital to prevent injury and further contamination.

  • Procedure for a Minor Spill:

    • Alert personnel in the immediate area.

    • Remove all sources of ignition.[6]

    • Ensure the area is well-ventilated, working under a fume hood if possible.[3]

    • Wearing appropriate PPE (gloves, goggles, lab coat), absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or a chemical absorbent pad.

    • Carefully collect the contaminated absorbent material and place it in your designated hazardous waste container.

    • Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Procedure for a Major Spill:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response team immediately.

    • Prevent entry into the affected area.

    • If safe to do so, remove ignition sources and increase ventilation.

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the safe management and disposal of 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole waste.

G start Start: 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole Waste Generation consult_sds Consult SDS for Specific Compound start->consult_sds ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat, Face Shield start->ppe spill Spill Occurs start->spill sds_available SDS Available? consult_sds->sds_available follow_sds Follow SDS Section 13 (Disposal Considerations) sds_available->follow_sds Yes no_sds No Specific SDS Found: Treat as Parent Compound (Pyrrole) sds_available->no_sds No hazard_id Identify Hazards: Flammable, Toxic, Eye Damage, Aquatic Hazard no_sds->hazard_id hazard_id->ppe segregate Segregate Waste: Collect all contaminated materials in a dedicated container ppe->segregate containerize Containerize & Label: Use chemically resistant, sealed container. Affix 'Hazardous Waste' label. segregate->containerize storage Store Safely: Cool, dry, ventilated area. Away from ignition sources & incompatibles. containerize->storage ehs_contact Contact EHS for Pickup: Complete waste disposal forms. storage->ehs_contact disposal Professional Disposal: Licensed hazardous waste contractor transports to permitted facility. ehs_contact->disposal spill_minor Minor Spill: Absorb with inert material, collect as hazardous waste spill->spill_minor Small & Contained spill_major Major Spill: Evacuate & Call EHS/ Emergency Response spill->spill_major Large or Uncontained spill_minor->segregate

Caption: Waste Management Workflow for 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole.

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole, protecting themselves, their colleagues, and the environment.

References

  • Proper Disposal of Pyrrolo[3,2-b]pyrrole: A Guide for Laboratory Professionals. Benchchem. 1

  • Safety Data Sheet - Pyrrole. Sigma-Aldrich.

  • Safety Data Sheet - Pyrrole. Alfa Aesar.

  • Material Safety Data Sheet - Pyrrole. Santa Cruz Biotechnology.

  • 1H-Pyrrole, 2-ethyl-4-methyl- | C7H11N. PubChem, National Center for Biotechnology Information.

  • Safety Data Sheet - Pyrrole. DC Fine Chemicals.

  • Safety Data Sheet - Isopropanol (as an example of a flammable liquid). BYU Life Sciences.

  • Safety Data Sheet - Pyrrole. CDN Isotopes.

  • Safety Data Sheet - N-Methylpyrrole. Fisher Scientific.

  • Safety Data Sheet - Pyrrole. Fisher Scientific.

Sources

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